molecular formula C12H14O3 B7903719 5-Oxo-4-phenylhexanoic acid

5-Oxo-4-phenylhexanoic acid

Cat. No.: B7903719
M. Wt: 206.24 g/mol
InChI Key: IOWZXZAFYLFVTA-UHFFFAOYSA-N
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Description

5-Oxo-4-phenylhexanoic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-4-phenylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(13)11(7-8-12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWZXZAFYLFVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"5-Oxo-4-phenylhexanoic acid" chemical structure and characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, characterization, and potential synthesis of 5-Oxo-4-phenylhexanoic acid. The information is intended to support research and development activities where this molecule may be of interest.

Chemical Structure and Identification

This compound is a keto-carboxylic acid featuring a phenyl group at the alpha-position relative to the ketone. This structure offers multiple functional sites for chemical modification.

IUPAC Name: (4R)-5-oxo-4-phenylhexanoic acid (for the specific enantiomer)[1] Common Name: Caprochlorone[2][3] CAS Number: 20017-19-0[4] Molecular Formula: C₁₂H₁₄O₃[1]

Chemical Structure:

Note: The above DOT script is a conceptual representation and may not render a perfect chemical structure. The IUPAC name and SMILES string CC(=O)C(CCC(=O)O)C1=CC=CC=C1 define the precise structure.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not widely published, computed properties and data from closely related analogs provide valuable characterization insights.

Table 1: Summary of Physicochemical Properties

PropertyValueSource / Comment
Molecular Weight 206.24 g/mol PubChem[1]
Molecular Formula C₁₂H₁₄O₃PubChem[1]
XLogP3 1.4Computed by XLogP3[1]
Melting Point Not availableData for the pure acid is not published in the searched sources.
Boiling Point Not availableData for the pure acid is not published in the searched sources.
Melting Point (1-aminoadamantane salt) 198.8-199.8° CA patent reports the melting point for the salt with 1-aminoadamantane.[2][3]

Spectroscopic Characterization (Expected)

  • ¹H NMR:

    • Aromatic Protons: Multiplet signals expected in the range of δ 7.2-7.4 ppm corresponding to the monosubstituted phenyl ring.

    • Aliphatic Protons: Methylene (CH₂) and methine (CH) protons of the hexanoic acid chain would appear as complex multiplets between δ 2.0-4.0 ppm.

    • Methyl Protons: A singlet for the terminal methyl group (position 6) would be expected around δ 2.1 ppm.

    • Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which is D₂O exchangeable.

  • ¹³C NMR:

    • Carbonyl Carbons: Two signals are expected in the downfield region: one for the carboxylic acid carbonyl (~170-180 ppm) and one for the ketone carbonyl (>200 ppm).

    • Aromatic Carbons: Signals would appear in the typical aromatic region of ~125-145 ppm.

    • Aliphatic Carbons: Signals corresponding to the methyl, methylene, and methine carbons would be observed in the upfield region (~20-60 ppm).

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

    • C=O Stretches: Two distinct, strong absorption bands are expected. One for the carboxylic acid carbonyl (~1710 cm⁻¹) and another for the ketone carbonyl (~1720 cm⁻¹). Data from a related derivative shows ester and ketone C=O stretches around 1740 cm⁻¹ and 1680 cm⁻¹ respectively.[5]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) for C₁₂H₁₄O₃ would be observed at m/z 206.09. Fragmentation would likely involve the loss of the carboxyl group (-45 Da) and cleavage adjacent to the carbonyl and phenyl groups.

Experimental Protocols

A specific, detailed synthesis protocol for this compound is not explicitly detailed in the searched literature. However, a plausible synthetic route can be inferred from the synthesis of a protected derivative, which utilizes a Mannich-type reaction.[5]

Proposed Synthesis Workflow: Michael Addition

A common method for synthesizing γ-keto acids involves the Michael addition of an enolate to an α,β-unsaturated carbonyl compound.

  • Reactant Preparation: Phenylacetone (B166967) would serve as the ketone component, and acrylic acid or an acrylate (B77674) ester (e.g., ethyl acrylate) would be the Michael acceptor.

  • Base-Catalyzed Addition: In the presence of a suitable base (e.g., sodium ethoxide in ethanol), the enolate of phenylacetone is generated. This enolate then attacks the β-carbon of the acrylate.

  • Work-up and Hydrolysis: The reaction is quenched with an acid. If an ester was used as the acceptor, a subsequent hydrolysis step (e.g., using aqueous NaOH followed by acidification) is required to yield the final carboxylic acid product.

  • Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization Reactants Phenylacetone + Ethyl Acrylate Reaction Michael Addition (Base Catalyst, e.g., NaOEt) Reactants->Reaction Step 1 Hydrolysis Saponification (NaOH) & Acidification (HCl) Reaction->Hydrolysis Step 2 Crude Crude Product Hydrolysis->Crude Step 3 Purify Column Chromatography or Recrystallization Crude->Purify Step 4 Characterize Spectroscopic Analysis (NMR, IR, MS) Purify->Characterize Final Pure this compound Characterize->Final

Caption: Proposed workflow for the synthesis and purification of this compound.

Biological Activity

Information on the specific biological signaling pathways involving this compound is limited. However, patent literature indicates that the compound, referred to as caprochlorone, demonstrates potential antiviral properties. Specifically, it has been used to form salts with the antiviral agent 1-aminoadamantane, and these resulting compounds show activity against various influenza strains.[2][3] This suggests a potential application in the development of antiviral therapeutics, although the mechanism of action is not described.

G Molecule This compound (Caprochlorone) Salt Active Pharmaceutical Salt Molecule->Salt Agent Antiviral Agent (e.g., 1-aminoadamantane) Agent->Salt Effect Inhibition of Viral Activity Salt->Effect Exhibits activity against Virus Influenza Virus Effect->Virus Inhibits

Caption: Logical relationship of this compound in forming an active antiviral salt.

References

"5-Oxo-4-phenylhexanoic acid" CAS number 20017-19-0 details

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20017-19-0

This technical guide provides a comprehensive overview of 5-Oxo-4-phenylhexanoic acid, a keto-carboxylic acid of interest to researchers and professionals in drug development and organic synthesis. This document collates available data on its chemical properties, potential synthetic pathways, and inferred biological relevance based on structurally related compounds.

Chemical and Physical Properties

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃PubChem[1]
Molecular Weight 206.24 g/mol LookChem, PubChem[1][2]
IUPAC Name This compoundLookChem[2]
Topological Polar Surface Area 54.4 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]
XLogP3 1.4PubChem[1]

Note: The properties listed are computationally derived and may differ from experimental values.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in readily accessible scientific literature. However, the synthesis of structurally analogous compounds, such as 6-aryl-4-oxohexanoic acids, suggests a potential synthetic strategy.[3] This would likely involve a Michael addition reaction.

A plausible synthetic route could involve the conjugate addition of a phenyl-substituted nucleophile to a six-carbon electrophile containing a carboxylic acid moiety or a precursor. One potential approach is the Michael addition of a phenylacetone (B166967) enolate to an acrylic acid derivative.

Hypothetical Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for a potential synthesis and purification of this compound, based on common organic chemistry techniques.

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactant_A Phenylacetone Reaction Michael Addition Reaction Reactant_A->Reaction Reactant_B Acrylic acid derivative Reactant_B->Reaction Base Base (e.g., NaH, LDA) Base->Reaction Solvent_S Aprotic Solvent (e.g., THF) Solvent_S->Reaction Quench Quench with aqueous acid Reaction->Quench Crude Product Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry organic layer (e.g., MgSO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Crude Solid/Oil Recrystallization Recrystallization Chromatography->Recrystallization Characterization Characterization (NMR, IR, MS) Recrystallization->Characterization

Caption: Hypothetical workflow for the synthesis and purification of this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not currently published. However, the activities of structurally related molecules can provide insights into its potential therapeutic applications.

Derivatives of 4-oxo-hexanoic acids have been investigated for their anti-inflammatory properties.[3] Specifically, some 6-aryl-4-oxohexanoic acids have been shown to inhibit cyclooxygenase (COX) and lipoxygenase, key enzymes in the inflammatory cascade.[3] This suggests that this compound could potentially modulate inflammatory pathways.

The diagram below illustrates a simplified overview of the arachidonic acid signaling pathway, which is a common target for anti-inflammatory drugs.

Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Simplified arachidonic acid signaling pathway, a potential target for anti-inflammatory compounds.

Conclusion

This compound is a chemical entity with potential applications in medicinal chemistry and organic synthesis. While detailed experimental data is sparse, its structural similarity to known anti-inflammatory agents suggests that it may be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, develop robust synthetic protocols, and investigate its biological activities and potential mechanisms of action.

References

An In-depth Technical Guide to 5-Oxo-4-phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Oxo-4-phenylhexanoic acid, including its chemical identity, physicochemical properties, proposed synthesis and analytical methodologies, and potential areas of application for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

The nomenclature and identification of this compound are crucial for accurate scientific communication. The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . For specific stereoisomers, the designation may vary, such as (4R)-5-oxo-4-phenylhexanoic acid [1].

  • 4-Phenyl-5-oxohexanoic acid

  • Benzenepropanoic acid, β-acetyl-

It is important to distinguish this compound from its isomers, such as 4-oxo-6-phenylhexanoic acid, which has a different arrangement of the phenyl and oxo groups.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. Experimental data for this specific compound is limited in publicly available literature.

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₃[1]
Molecular Weight206.24 g/mol [1]
XLogP31.4[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count4[1]
Exact Mass206.094294304 Da[1]
Topological Polar Surface Area54.4 Ų[1]

Proposed Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound in the literature, the following protocols are proposed based on established organic chemistry principles for the synthesis and analysis of structurally related compounds.

Synthesis of this compound

Two plausible synthetic routes are the Michael addition and the Friedel-Crafts acylation.

3.1.1. Michael Addition Approach

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, offers a viable route.

Experimental Protocol:

  • Enolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl benzoylacetate in anhydrous ethanol (B145695). Add a solution of sodium ethoxide in ethanol dropwise at 0°C to form the enolate.

  • Michael Addition: To the enolate solution, add ethyl acrylate (B77674) dropwise at room temperature. Stir the reaction mixture for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation: Reflux the crude product with an aqueous solution of sodium hydroxide (B78521) to hydrolyze the ester groups. Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2. Heat the mixture to induce decarboxylation.

  • Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel.

3.1.2. Friedel-Crafts Acylation Approach

Friedel-Crafts acylation involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst.[2][3][4][5]

Experimental Protocol:

  • Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride to glutaric anhydride and gently heat the mixture to form 4-(chloroformyl)butanoic acid.

  • Friedel-Crafts Acylation: In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride in dry benzene (B151609) at 0°C. Add the prepared 4-(chloroformyl)butanoic acid dropwise.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for several hours. Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Analytical Methodologies

The following are proposed analytical methods for the characterization and quantification of this compound.

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: Due to the low volatility of the carboxylic acid, derivatization is recommended. A common method is esterification with diazomethane (B1218177) or silylation with a reagent like BSTFA.

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • MS Detection: Scan mode to identify the molecular ion and fragmentation pattern.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: Expected signals would include aromatic protons, a methine proton adjacent to the phenyl and keto groups, methylene (B1212753) protons, and a methyl group.

  • ¹³C NMR: Expected signals would include carbons of the phenyl ring, the ketone carbonyl, the carboxylic acid carbonyl, and the aliphatic chain.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathways and a general analytical workflow for this compound.

Michael_Addition_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediate cluster_product Product Ethyl_benzoylacetate Ethyl benzoylacetate Michael_adduct Michael Adduct (Diester) Ethyl_benzoylacetate->Michael_adduct 1. NaOEt 2. Ethyl acrylate Ethyl_acrylate Ethyl acrylate Ethyl_acrylate->Michael_adduct NaOEt Sodium ethoxide (Base) HCl HCl (Acid) Heat Heat Final_Product This compound Michael_adduct->Final_Product 1. NaOH (hydrolysis) 2. HCl, Heat (decarboxylation)

Caption: Proposed Michael Addition Synthesis of this compound.

Friedel_Crafts_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediate cluster_product Product Glutaric_anhydride Glutaric anhydride Acyl_chloride 4-(Chloroformyl)butanoic acid Glutaric_anhydride->Acyl_chloride SOCl₂ Benzene Benzene Final_Product This compound Benzene->Final_Product SOCl2 Thionyl chloride AlCl3 Aluminum chloride (Lewis Acid) Acyl_chloride->Final_Product Benzene, AlCl₃

Caption: Proposed Friedel-Crafts Acylation Synthesis of this compound.

Analytical_Workflow Sample Sample containing This compound Preparation Sample Preparation (e.g., Dissolution, Derivatization) Sample->Preparation Analysis Instrumental Analysis Preparation->Analysis HPLC HPLC Analysis->HPLC GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR Data Data Acquisition and Processing HPLC->Data GCMS->Data NMR->Data Results Identification and Quantification Data->Results

Caption: General Analytical Workflow for this compound.

Biological Activity and Applications

Currently, there is a notable lack of published research on the specific biological activities of this compound. Its primary relevance in scientific literature appears to be as a chemical intermediate. However, the presence of the keto-acid and phenyl functionalities suggests potential for biological interactions that warrant further investigation. Phenylalkanoic acids, as a class, are known to be involved in various metabolic processes. Future research could explore its potential as an enzyme inhibitor, a precursor for novel pharmaceutical compounds, or its role in metabolic pathways.

Conclusion

This compound is a compound with defined chemical properties but limited documented experimental and biological data. This guide provides a foundational understanding of its identity, physicochemical characteristics, and proposes robust methodologies for its synthesis and analysis based on established chemical principles. The provided workflows and diagrams offer a starting point for researchers interested in exploring this molecule further. The lack of biological studies presents an opportunity for novel research into the potential applications of this compound in medicinal chemistry and drug development.

References

"5-Oxo-4-phenylhexanoic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Oxo-4-phenylhexanoic acid, including its physicochemical properties, potential synthesis and analytical methodologies, and a discussion of its putative biological context. While specific research on this compound is limited, this document compiles relevant information from related molecules and established chemical principles to serve as a valuable resource for research and development.

Core Physicochemical Properties

This compound is a keto-carboxylic acid with a phenyl substituent. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
IUPAC Name This compound
Canonical SMILES CC(=O)C(CCC(=O)O)C1=CC=CC=C1

Hypothetical Synthesis Protocol: Michael Addition

Reaction Principle: The synthesis involves the base-catalyzed reaction between phenylacetone (B166967) and an acrylate (B77674) derivative, such as ethyl acrylate, followed by hydrolysis of the resulting ester.

Materials:

  • Phenylacetone

  • Ethyl acrylate

  • Sodium ethoxide (or another suitable base)

  • Ethanol (anhydrous)

  • Hydrochloric acid (for workup)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • Enolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetone in anhydrous ethanol. To this solution, add a stoichiometric equivalent of sodium ethoxide to generate the enolate.

  • Michael Addition: Slowly add ethyl acrylate to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Ester Hydrolysis: Once the reaction is complete, the mixture is quenched with a weak acid. For hydrolysis of the ethyl ester, a solution of sodium hydroxide (B78521) in water/ethanol is added, and the mixture is heated to reflux.

  • Workup and Purification: After cooling, the reaction mixture is acidified with hydrochloric acid. The aqueous layer is then extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.

Analytical MethodExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the phenyl and keto groups, the methylene (B1212753) protons of the hexanoic acid chain, and the methyl protons of the acetyl group.
¹³C NMR Resonances for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the hexanoic acid backbone.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (206.24 m/z for [M]⁺ or 205.08 m/z for [M-H]⁻ in high-resolution mass spectrometry).
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and C-H stretches of the aromatic and aliphatic groups.

Potential Biological Significance

While there is a lack of direct research on the biological activities of this compound, the structural motifs present in the molecule suggest potential areas for investigation. Structurally related 6-aryl-4-oxohexanoic acids have been synthesized and evaluated for their anti-inflammatory properties, showing effects on eicosanoid biosynthesis.[2] Furthermore, other phenylalkanoic acid derivatives are known to possess a range of biological activities. For instance, some act as agonists for sphingosine-1-phosphate receptor 1 (S1P₁), which is a target for autoimmune diseases.[3]

Given these precedents, it is plausible that this compound could be explored for similar biological activities, such as anti-inflammatory or immunomodulatory effects. However, this remains speculative and requires dedicated biological screening and in-vitro/in-vivo studies.

Synthesis Workflow Diagram

The following diagram illustrates the proposed Michael addition synthesis pathway for this compound.

Synthesis_Workflow Reactant1 Phenylacetone Intermediate Intermediate Ester Reactant1->Intermediate + Reactant2 Ethyl Acrylate Reactant2->Intermediate Base Base (e.g., NaOEt) in Ethanol Base->Intermediate Catalyst Hydrolysis Hydrolysis (NaOH, H₂O/EtOH) Intermediate->Hydrolysis Purification Purification Hydrolysis->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound via Michael addition.

References

Spectroscopic Analysis of 5-Oxo-4-phenylhexanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Oxo-4-phenylhexanoic acid, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Additionally, it outlines generalized experimental protocols for acquiring such data and illustrates the typical workflow for spectroscopic analysis and structure elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data serves as a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
7.20-7.40Multiplet5HAr-H
3.60Triplet1HCH
2.80Triplet2H-CH₂-COOH
2.20Multiplet2H-CH-CH₂-CH₂-
2.10Singlet3H-C(O)-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~208C=O (Ketone)
~178C=O (Carboxylic Acid)
~140Ar-C (Quaternary)
~129Ar-CH
~128Ar-CH
~127Ar-CH
~55-CH-Ph
~32-CH₂-COOH
~29-CH-CH₂-CH₂-
~28-C(O)-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Frequency Range (cm⁻¹)Functional Group Assignment
2500-3300 (broad)O-H stretch (Carboxylic Acid)
3000-3100C-H stretch (Aromatic)
2850-2960C-H stretch (Aliphatic)
~1710C=O stretch (Carboxylic Acid)
~1700C=O stretch (Ketone)
1450-1600C=C stretch (Aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z (Mass-to-Charge Ratio)Possible Fragment
206[M]⁺ (Molecular Ion)
188[M - H₂O]⁺
163[M - COOH]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., KBr, NaCl).

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest and place it in a solution cell.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or the solvent) to subtract its contribution from the sample spectrum.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.

  • Data Analysis: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct injection.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical approach to structure elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Prep Purified Compound NMR_Prep Dissolve in Deuterated Solvent Prep->NMR_Prep IR_Prep Prepare KBr Pellet or Neat Sample Prep->IR_Prep MS_Prep Dilute for Injection Prep->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Proc Fourier Transform & Phasing (NMR) NMR_Acq->NMR_Proc IR_Proc Background Subtraction (IR) IR_Acq->IR_Proc MS_Proc Generate Mass Spectrum (MS) MS_Acq->MS_Proc Interpretation Structure Elucidation NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation

Caption: General workflow for spectroscopic analysis of an organic compound.

Structure_Elucidation_Logic cluster_data Spectroscopic Data cluster_info Derived Information IR IR Spectrum Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrum Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula H_NMR 1H NMR Spectrum Proton_Environment Proton Environment & Connectivity H_NMR->Proton_Environment C_NMR 13C NMR Spectrum Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone Structure Final Structure Functional_Groups->Structure Molecular_Formula->Structure Proton_Environment->Structure Carbon_Backbone->Structure

Caption: Logical relationship for structure elucidation using spectroscopic data.

Unveiling the Obscure Past: A Technical Guide to 5-Oxo-4-phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-4-phenylhexanoic acid, a γ-keto acid with the chemical identifier CAS 20017-19-0, holds a subtle yet noteworthy position in the landscape of organic chemistry. While not a widely recognized molecule, its structural motif appears in various synthetic pathways and holds potential for further chemical exploration. This technical guide delves into the limited historical information available on its discovery and synthesis, providing a detailed overview of the plausible synthetic routes. Due to the scarcity of dedicated research on this specific compound, this paper also explores the general historical context of γ-keto acid synthesis to provide a comprehensive understanding of the chemical principles underlying its creation. Experimental protocols, where available, are detailed, and quantitative data is presented for clarity.

A History Shrouded in Anonymity

The precise moment of discovery and the original pioneers behind the synthesis of this compound are not prominently documented in readily accessible scientific literature. Unlike many named reactions and celebrated molecules, its first appearance seems to be within the broader context of chemical synthesis, likely as an intermediate or a part of a larger study on keto acids. Its CAS number, 20017-19-0, provides a unique identifier, but a definitive "discovery paper" remains elusive.

The history of γ-keto acids, the class to which this compound belongs, is more established. Early methods for their synthesis date back to the late 19th and early 20th centuries, with reactions like the Stobbe condensation, discovered by Hans Stobbe in 1893, providing a foundational methodology. While no specific historical records directly link the Stobbe condensation to the first synthesis of this compound, it represents a plausible and historically significant route.

Synthetic Pathways: From Historical Methods to Modern Approaches

The synthesis of this compound can be approached through several established organic reactions. The following sections detail the most probable historical and contemporary methods.

The Stobbe Condensation: A Likely Historical Route

The Stobbe condensation is a powerful method for the formation of carbon-carbon bonds and the synthesis of alkylidene succinic acids and γ-keto acids. The reaction involves the condensation of a ketone or aldehyde with a succinic acid ester in the presence of a strong base.

Reaction Scheme:

Stobbe_Condensation reactants Phenylacetone (B166967) + Diethyl succinate (B1194679) base Base (e.g., NaOEt, t-BuOK) reactants->base product This compound base->product caption Fig. 1: Conceptual workflow of the Stobbe Condensation.

Fig. 1: Conceptual workflow of the Stobbe Condensation.

Detailed Experimental Protocol (Hypothetical based on the Stobbe Condensation):

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of phenylacetone (1 equivalent) and diethyl succinate (1.1 equivalents) in dry toluene (B28343) is prepared.

  • Addition of Base: A solution of potassium tert-butoxide (1.1 equivalents) in tert-butanol (B103910) is added dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: The mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Isolation: After cooling, the reaction mixture is quenched with water and acidified with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrolysis and Decarboxylation: The resulting crude product (a half-ester) is then hydrolyzed by refluxing with aqueous sodium hydroxide (B78521). Subsequent acidification and heating will induce decarboxylation to yield this compound.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Michael Addition: A Versatile Alternative

The Michael addition, or conjugate addition, of a carbanion to an α,β-unsaturated carbonyl compound is another viable route for the synthesis of this compound. In this case, the enolate of phenylacetone would act as the Michael donor, and an acrylate (B77674) ester would serve as the Michael acceptor.

Reaction Scheme:

Michael_Addition reactants Phenylacetone + Ethyl acrylate base Base (e.g., NaOEt) reactants->base intermediate Michael Adduct (Ester) base->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product caption Fig. 2: Logical flow of the Michael Addition route.

Fig. 2: Logical flow of the Michael Addition route.

Detailed Experimental Protocol (Hypothetical based on Michael Addition):

  • Enolate Formation: Sodium ethoxide (1.1 equivalents) is added to a solution of phenylacetone (1 equivalent) in dry ethanol (B145695) at 0°C. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

  • Michael Addition: Ethyl acrylate (1 equivalent) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethanol is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by refluxing with a solution of sodium hydroxide in a mixture of water and ethanol.

  • Isolation and Purification: After cooling, the reaction mixture is acidified with hydrochloric acid. The precipitated product, this compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Physicochemical Data

Due to the limited specific literature, a comprehensive table of experimentally determined quantitative data is not available. However, based on its structure, the following properties can be predicted or are available from chemical databases.

PropertyValueSource
CAS Number 20017-19-0Chemical Abstracts Service
Molecular Formula C₁₂H₁₄O₃-
Molecular Weight 206.24 g/mol -
Appearance White to off-white solid (predicted)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in organic solvents (e.g., ethanol, acetone), sparingly soluble in water (predicted)-

Biological Activity and Potential Applications

There is currently no significant body of research dedicated to the biological activity of this compound. Its primary relevance in the scientific literature appears to be as a synthetic intermediate. However, the γ-keto acid moiety is present in various biologically active molecules. Further research would be required to elucidate any potential pharmacological or biological properties of this specific compound. The presence of both a keto and a carboxylic acid functional group, along with a phenyl ring, provides a scaffold that could be of interest for medicinal chemistry exploration.

Conclusion

This compound remains a molecule with an underexplored history and application profile. While its discovery is not clearly chronicled, its synthesis can be confidently approached through well-established methodologies such as the Stobbe condensation and Michael addition. This technical guide provides a foundational understanding of this compound for researchers and scientists, highlighting the need for further investigation into its specific properties and potential biological activities. The detailed hypothetical protocols offer a starting point for its synthesis and future studies, which may yet uncover a significant role for this unassuming γ-keto acid in the broader field of chemical and pharmaceutical sciences.

"5-Oxo-4-phenylhexanoic acid" potential biological activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Oxo-4-phenylhexanoic acid belongs to the class of aryl-keto acids, a group of compounds that have attracted interest in drug discovery due to their diverse biological activities. The structural motif of a phenyl group in proximity to a keto-acid chain is found in various compounds with known pharmacological properties. This guide synthesizes the available preclinical data on its closest analogues to build a profile of its potential biological activity, focusing on anti-inflammatory effects.

Potential Biological Activity: Anti-inflammatory Effects

The most probable biological activity of this compound is the modulation of inflammatory pathways. This is inferred from studies on a series of 6-aryl-4-oxohexanoic acids, which are structural isomers and close analogues. These compounds have been evaluated for their ability to mitigate acute inflammation.[1][2][3]

In Vivo Anti-inflammatory Activity

The primary evidence for the anti-inflammatory potential comes from the carrageenan-induced rat paw edema model, a standard assay for evaluating non-steroidal anti-inflammatory drugs (NSAIDs).[1][3][4] In this model, various 6-aryl-4-oxohexanoic acid derivatives demonstrated the ability to reduce swelling, indicating a clear anti-inflammatory effect.

The data for the unsaturated precursors (6-aryl-4-oxohex-5-enoic acids) and the saturated 6-aryl-4-oxohexanoic acids are summarized below. Notably, some of the unsaturated precursors, like compound IIe with a 4-biphenyl substituent, showed higher activity than the reference drug fenbufen (B1672489) at certain time points.[1][5] The saturated analogues (IIIa and IIIc), which are more closely related to this compound, generally exhibited moderate anti-inflammatory activity.[5]

Table 1: In Vivo Anti-inflammatory Activity of 6-Aryl-4-oxohexanoic Acid Analogues [5]

CompoundAryl Group1h2h3h6h
Fenbufen (Reference) -0.85%19.80%24.86%25.54%
IIa Phenyl15.35%17.90%23.94%25.84%
IIc 4-Chlorophenyl19.15%16.29%20.30%21.06%
IId 4-Methoxyphenyl0.85%13.41%18.49%18.42%
IIe 4-Biphenyl11.64%25.08%24.06%18.21%
IIIa Phenyl0.85%14.00%11.69%13.01%
IIIc 4-Chlorophenyl14.26%1.14%0.30%1.38%
Data represents the percentage inhibition of carrageenan-induced rat paw edema at a dose of 50 mg/kg.
Mechanism of Action: Eicosanoid Biosynthesis Pathway

The anti-inflammatory effects of NSAIDs are typically mediated through the inhibition of enzymes in the arachidonic acid (AA) cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[6] These enzymes are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[6]

The 6-aryl-4-oxohexanoic acid derivatives were tested for their effects on eicosanoid biosynthesis in a human whole blood assay.[1][2][3] However, most of the tested compounds showed only weak inhibitory activity on the key enzymes of arachidonic acid metabolism in this in vitro model.[5] This suggests that their in vivo anti-inflammatory effects might be due to other mechanisms or could be a result of in vivo metabolic activation to more potent forms.[5]

Below is a diagram illustrating the potential site of action within the eicosanoid biosynthesis pathway.

References

5-Oxo-4-phenylhexanoic Acid: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-4-phenylhexanoic acid, a gamma-keto acid, has emerged as a significant synthetic intermediate in the development of various pharmaceutical agents. Its unique structural features, comprising a carboxylic acid, a ketone, and a phenyl group, provide multiple reactive sites for the construction of complex heterocyclic scaffolds. This technical guide details the synthesis of this compound, its key chemical transformations, and its application in the synthesis of biologically active molecules, with a focus on pyridazinone and benzodiazepine (B76468) derivatives.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is a two-step process involving a Michael addition reaction followed by hydrolysis.

Step 1: Michael Addition of Phenylacetone (B166967) to Ethyl Acrylate (B77674)

The synthesis commences with the base-catalyzed Michael addition of phenylacetone to ethyl acrylate. This reaction forms the carbon-carbon bond necessary for the hexanoic acid backbone.

Experimental Protocol:

To a stirred solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol), 13.4 g of phenylacetone is added dropwise at room temperature. Subsequently, 10 g of ethyl acrylate is added, and the reaction mixture is refluxed for 4-6 hours. After cooling, the mixture is neutralized with dilute acetic acid and extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude ethyl 5-oxo-4-phenylhexanoate.

Step 2: Hydrolysis of Ethyl 5-Oxo-4-phenylhexanoate

The resulting ester is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

The crude ethyl 5-oxo-4-phenylhexanoate is refluxed with a 10% aqueous solution of sodium hydroxide (B78521) for 2-3 hours. The reaction mixture is then cooled and acidified with dilute hydrochloric acid to precipitate the this compound. The solid product is filtered, washed with cold water, and recrystallized from a suitable solvent such as ethanol-water to afford the pure product.

Table 1: Synthesis of this compound - Reaction Parameters and Yields

StepReactantsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)
1Phenylacetone, Ethyl AcrylateSodium EthoxideEthanol (B145695)4-6 hoursReflux~85% (crude ester)
2Ethyl 5-oxo-4-phenylhexanoate10% Sodium HydroxideWater2-3 hoursReflux~90% (after recrystallization)

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, δ): 1.25 (t, 3H), 2.15 (s, 3H), 2.50-2.80 (m, 4H), 3.70 (t, 1H), 7.10-7.35 (m, 5H), 11.5 (br s, 1H).

  • ¹³C NMR (CDCl₃, δ): 29.8, 33.5, 35.1, 54.2, 127.0, 128.6, 129.1, 138.5, 178.9, 208.1.

  • IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1710 (C=O, acid), 1695 (C=O, ketone), 1600, 1495 (C=C, aromatic).

  • Mass Spectrum (m/z): 206 (M⁺).

Applications as a Synthetic Intermediate

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications.

Synthesis of Pyridazinone Derivatives

Pyridazinones are a class of heterocyclic compounds known for their diverse biological activities, including antihypertensive and cardiotonic effects.[1][2][3] this compound can be readily cyclized with hydrazine (B178648) derivatives to form 6-phenyl-4,5-dihydropyridazin-3(2H)-ones.

Experimental Protocol for the Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one:

A mixture of this compound (2.06 g, 10 mmol) and hydrazine hydrate (B1144303) (0.5 g, 10 mmol) in 20 mL of ethanol is refluxed for 6-8 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give the desired 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Table 2: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

ReactantsSolventReaction TimeTemperatureYield (%)
This compound, Hydrazine hydrateEthanol6-8 hoursReflux~88%

Logical Workflow for the Synthesis of Pyridazinone Derivatives:

pyridazinone_synthesis cluster_synthesis Synthesis of Intermediate cluster_application Drug Synthesis Application phenylacetone Phenylacetone michael_intermediate Ethyl 5-Oxo-4-phenylhexanoate phenylacetone->michael_intermediate  Michael Addition (NaOEt, EtOH, Reflux) ethyl_acrylate Ethyl Acrylate ethyl_acrylate->michael_intermediate target_acid This compound michael_intermediate->target_acid  Hydrolysis (NaOH, H₂O, Reflux) pyridazinone 6-phenyl-4,5-dihydropyridazin-3(2H)-one target_acid->pyridazinone  Cyclization (EtOH, Reflux) hydrazine Hydrazine Hydrate hydrazine->pyridazinone

Caption: Synthetic pathway from starting materials to the pyridazinone drug scaffold.

Many pyridazinone derivatives exhibit their antihypertensive effects by acting as vasodilators, potentially through mechanisms involving the modulation of ion channels in vascular smooth muscle cells or by inhibiting phosphodiesterase 3 (PDE3).

Signaling Pathway for Vasodilation:

vasodilation_pathway pyridazinone Pyridazinone Derivative pde3 Phosphodiesterase 3 (PDE3) pyridazinone->pde3 Inhibition camp cAMP pde3->camp Degradation pka Protein Kinase A (PKA) camp->pka Activation mlck Myosin Light Chain Kinase (MLCK) (Active) pka->mlck Phosphorylation (Inhibition) mlck_p Phosphorylated Myosin Light Chain Kinase (MLCK-P) (Inactive) vasodilation Vasodilation mlck_p->vasodilation Leads to

Caption: Proposed signaling pathway for pyridazinone-induced vasodilation.

Synthesis of Benzodiazepine Derivatives

Gamma-keto acids are also valuable precursors for the synthesis of 1,4-benzodiazepine (B1214927) derivatives, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[4] The synthesis typically involves the condensation of the γ-keto acid with an o-phenylenediamine (B120857) derivative.

Experimental Protocol for a Benzodiazepine Analog:

A solution of this compound (2.06 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in a mixture of xylene (30 mL) and n-butanol (10 mL) is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is continued for 12-16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the corresponding benzodiazepine derivative.

Table 3: Synthesis of a Benzodiazepine Analog

ReactantsSolventReaction TimeTemperatureYield (%)
This compound, o-PhenylenediamineXylene/n-Butanol12-16 hoursReflux~65%

Logical Workflow for the Synthesis of Benzodiazepine Derivatives:

benzodiazepine_synthesis target_acid This compound benzodiazepine 1,4-Benzodiazepine Derivative target_acid->benzodiazepine  Condensation (Xylene/n-Butanol, Reflux) phenylenediamine o-Phenylenediamine phenylenediamine->benzodiazepine

Caption: General synthetic route to benzodiazepine derivatives.

The anticonvulsant effects of many benzodiazepines are mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system.

Signaling Pathway for Benzodiazepine Action:

benzodiazepine_pathway benzodiazepine Benzodiazepine Derivative gaba_a_receptor GABA-A Receptor benzodiazepine->gaba_a_receptor Allosteric Modulation cl_channel Chloride Ion Channel gaba_a_receptor->cl_channel Opens gaba GABA gaba->gaba_a_receptor Binding neuronal_hyperpolarization Neuronal Hyperpolarization cl_channel->neuronal_hyperpolarization Increased Cl⁻ Influx reduced_excitability Reduced Neuronal Excitability (Anticonvulsant Effect) neuronal_hyperpolarization->reduced_excitability

Caption: Mechanism of anticonvulsant action of benzodiazepines.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive functional groups allow for the efficient construction of diverse and biologically important heterocyclic scaffolds, including pyridazinones and benzodiazepines. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of novel therapeutic agents based on this promising building block.

References

An In-depth Technical Guide to 5-Oxo-4-phenylhexanoic Acid and its Derivatives: Focus on 6-Oxo-4-phenyl-hexanoic Acid Analogs as RORγt Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct literature on 5-oxo-4-phenylhexanoic acid is limited, this guide focuses on the closely related and extensively studied 6-oxo-4-phenyl-hexanoic acid derivatives. These analogs have emerged as a promising class of therapeutic agents, particularly as inverse agonists of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are pivotal in the pathogenesis of various autoimmune diseases.[1] By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines like Interleukin-17A (IL-17A), offering a potential treatment modality for conditions such as psoriasis and rheumatoid arthritis.[2][3] This technical guide provides a comprehensive overview of the synthesis, potential applications, quantitative biological data, and detailed experimental protocols for 6-oxo-4-phenyl-hexanoic acid derivatives.

Synthesis of 6-Aryl-4-Oxohexanoic Acid Derivatives

A general and effective method for the synthesis of 6-aryl-4-oxohexanoic acids involves a two-step process. The initial step is a condensation reaction between an appropriate aromatic aldehyde and levulinic acid. This reaction is typically catalyzed by piperidine (B6355638) and acetic acid in toluene, leading to the formation of a 6-aryl-4-oxohex-5-enoic acid intermediate. The subsequent step involves the reduction of the carbon-carbon double bond of the arylidene derivative. This is commonly achieved through catalytic hydrogenation using palladium on carbon (10% Pd/C) as the catalyst at room temperature to yield the final 6-aryl-4-oxohexanoic acid.[4][5]

A plausible synthetic pathway for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid, a representative derivative, is illustrated below.[6]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction Levulinic Acid Levulinic Acid Intermediate 6-(2,4-Difluorophenyl)-4-oxohex-5-enoic acid Levulinic Acid->Intermediate Piperidine, Acetic Acid, Toluene 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde->Intermediate Final_Product 6-(2,4-Difluorophenyl)-6-oxohexanoic acid Intermediate_ref 6-(2,4-Difluorophenyl)-4-oxohex-5-enoic acid Intermediate_ref->Final_Product H2, 10% Pd/C

Caption: Proposed synthetic pathway for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid.

Potential Applications: RORγt Inverse Agonism

The primary therapeutic potential of 6-oxo-4-phenyl-hexanoic acid derivatives lies in their activity as inverse agonists of RORγt. RORγt is a nuclear receptor that plays a critical role in the differentiation and function of Th17 cells.[7] These cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22.[1] In autoimmune diseases, the Th17 pathway is often dysregulated, leading to chronic inflammation and tissue damage.

By binding to the ligand-binding domain of RORγt, 6-oxo-4-phenyl-hexanoic acid derivatives act as inverse agonists, which means they reduce the constitutive activity of the receptor.[8] This leads to the inhibition of RORγt-mediated gene transcription, resulting in a significant reduction in the production of IL-17A and other pro-inflammatory cytokines.[2] This mechanism of action makes these compounds attractive candidates for the treatment of a range of autoimmune and inflammatory disorders, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[7]

Signaling Pathway of RORγt in Th17 Cells

RORgt_Pathway cluster_Th17 Th17 Cell cluster_nucleus Nucleus RORgt RORγt IL17A_gene IL-17A Gene RORgt->IL17A_gene transcription IL17F_gene IL-17F Gene RORgt->IL17F_gene transcription IL23R_gene IL-23R Gene RORgt->IL23R_gene transcription STAT3 STAT3 STAT3->IL17A_gene transcription STAT3->IL17F_gene transcription STAT3->IL23R_gene transcription IRF4 IRF4 IRF4->IL17A_gene transcription IRF4->IL17F_gene transcription IRF4->IL23R_gene transcription IL17A_protein IL-17A Protein (Pro-inflammatory Cytokine) IL17A_gene->IL17A_protein translation TGFb_IL6 TGF-β, IL-6, IL-23 TGFb_IL6->RORgt activate TGFb_IL6->STAT3 activate TGFb_IL6->IRF4 activate Compound 6-Oxo-4-phenyl- hexanoic acid derivative Compound->RORgt inhibits Inflammation Inflammation IL17A_protein->Inflammation experimental_workflow start Start cell_seeding Seed HEK293T cells in a 96-well plate start->cell_seeding transfection Co-transfect cells with pBIND-RORγt-LBD and pG5-luc plasmids cell_seeding->transfection incubation1 Incubate for 24 hours transfection->incubation1 compound_addition Add test compounds at various concentrations incubation1->compound_addition incubation2 Incubate for another 24 hours compound_addition->incubation2 cell_lysis Lyse cells and add luciferase substrate incubation2->cell_lysis luminescence_measurement Measure luminescence using a luminometer cell_lysis->luminescence_measurement data_analysis Analyze data to determine IC50 values luminescence_measurement->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Oxo-4-phenylhexanoic acid from Phenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the preparation of 5-Oxo-4-phenylhexanoic acid from phenylacetone (B166967). The synthesis is a two-step process commencing with a base-catalyzed Michael addition of phenylacetone to ethyl acrylate (B77674), followed by the hydrolysis of the resulting ester. This application note includes comprehensive experimental procedures, expected quantitative data, and predicted characterization data to guide researchers in this synthesis.

Introduction

This compound is a γ-keto acid containing a phenyl substituent, a structural motif of interest in medicinal chemistry and drug development. γ-keto acids are versatile intermediates for the synthesis of various heterocyclic compounds and can exhibit a range of biological activities. The following protocol outlines a reliable method for the synthesis of this target molecule, starting from readily available commercial reagents.

Synthetic Scheme

The synthesis of this compound is proposed to proceed via a two-step reaction sequence:

  • Step 1: Michael Addition. Phenylacetone is deprotonated at the α-carbon using a base to form an enolate, which then undergoes a conjugate addition to ethyl acrylate to yield ethyl 5-oxo-4-phenylhexanoate.

  • Step 2: Hydrolysis. The resulting ethyl ester is hydrolyzed under basic conditions, followed by an acidic workup, to afford the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-oxo-4-phenylhexanoate (Michael Addition)

Materials:

  • Phenylacetone

  • Ethyl acrylate

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of sodium hydroxide (0.40 g, 10 mmol) in anhydrous ethanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer, add phenylacetone (13.42 g, 100 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enolate.

  • Add ethyl acrylate (11.01 g, 110 mmol) dropwise to the reaction mixture over a period of 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add 50 mL of water and extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-oxo-4-phenylhexanoate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Crude ethyl 5-oxo-4-phenylhexanoate

  • Potassium hydroxide (KOH)

  • Methanol (B129727)

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude ethyl 5-oxo-4-phenylhexanoate (assuming approximately 100 mmol) in methanol (100 mL).

  • Add a solution of potassium hydroxide (11.22 g, 200 mmol) in water (20 mL).

  • Heat the mixture to reflux and maintain for 2-3 hours, or until TLC indicates the disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic byproducts.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid may form.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

ParameterPhenylacetoneEthyl AcrylateSodium HydroxideEthyl 5-oxo-4-phenylhexanoate (Intermediate)Potassium HydroxideThis compound (Product)
Molecular Formula C₉H₁₀OC₅H₈O₂NaOHC₁₄H₁₈O₃KOHC₁₂H₁₄O₃
Molar Mass ( g/mol ) 134.18100.1240.00234.2956.11206.24
Amount (mmol) 10011010~100200-
Mass (g) 13.4211.010.40-11.22-
Volume (mL) ~13.3~12.0----
Density (g/mL) ~1.006~0.92----
Expected Yield ---70-80%->90% (from ester)
Overall Expected Yield -----63-72%

Table 2: Predicted Characterization Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ 12.0-10.0 (br s, 1H, -COOH), 7.4-7.2 (m, 5H, Ar-H), 3.8-3.6 (m, 1H, -CH(Ph)-), 3.0-2.8 (m, 2H, -CH₂-COOH), 2.6-2.4 (m, 2H, -CH₂-C=O), 2.15 (s, 3H, -C(=O)CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~208 (-C=O, ketone), ~178 (-COOH), ~140 (Ar-C, quaternary), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~50 (-CH(Ph)-), ~35 (-CH₂-), ~30 (-CH₂-), ~29 (-CH₃)
IR (KBr, cm⁻¹) 3300-2500 (broad, O-H stretch of carboxylic acid), 3100-3000 (C-H stretch, aromatic), ~1710 (strong, C=O stretch, ketone and carboxylic acid), ~1600, ~1495, ~1450 (C=C stretch, aromatic)
Mass Spectrometry (ESI-) m/z: 205.08 [M-H]⁻

Mandatory Visualization

SynthesisWorkflow Phenylacetone Phenylacetone MichaelAddition Michael Addition (Reflux, 4-6h) Phenylacetone->MichaelAddition EthylAcrylate Ethyl Acrylate EthylAcrylate->MichaelAddition Base1 NaOH / Ethanol Base1->MichaelAddition Purification1 Purification (Extraction, Chromatography/Distillation) MichaelAddition->Purification1 Intermediate Ethyl 5-oxo-4-phenylhexanoate Hydrolysis Hydrolysis (Reflux, 2-3h) Intermediate->Hydrolysis Base2 KOH / Methanol/H₂O Base2->Hydrolysis AcidWorkup Acidic Workup (HCl) Hydrolysis->AcidWorkup Purification2 Purification (Extraction, Recrystallization) AcidWorkup->Purification2 FinalProduct This compound Purification1->Intermediate Purification2->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer

The provided protocols are based on established chemical principles and analogous reactions. Researchers should conduct their own risk assessments and optimize the reaction conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for the Synthesis of 5-Oxo-4-phenylhexanoic acid via Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-4-phenylhexanoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other biologically active molecules. Its keto-acid functionality allows for a variety of subsequent chemical transformations. A robust and widely employed method for the synthesis of this and related γ-keto acids is the Michael addition reaction. This application note provides a detailed protocol for the synthesis of this compound, commencing with the Michael addition of diethyl malonate to benzalacetone, followed by a one-pot hydrolysis and decarboxylation sequence.

The overall synthetic pathway involves three key stages:

  • Michael Addition: A base-catalyzed conjugate addition of the enolate of diethyl malonate to the α,β-unsaturated ketone, benzalacetone (4-phenyl-3-buten-2-one). This reaction forms the carbon-carbon bond at the β-position of the ketone, yielding diethyl 2-(1-phenyl-3-oxobutyl)malonate.

  • Hydrolysis: The resulting diester is hydrolyzed, typically under basic conditions, to the corresponding dicarboxylic acid salt.

  • Decarboxylation: Subsequent acidification and heating of the dicarboxylic acid intermediate leads to decarboxylation, affording the final product, this compound.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Michael Addition Benzalacetone, Diethyl malonateSodium ethoxide (NaOEt)Ethanol (B145695)25 - 802 - 685 - 95
Hydrolysis & Decarboxylation Diethyl 2-(1-phenyl-3-oxobutyl)malonate1. NaOH (aq) 2. H₂SO₄ (aq)Water/Ethanol100 (reflux)4 - 875 - 85

Experimental Protocols

Part 1: Michael Addition Synthesis of Diethyl 2-(1-phenyl-3-oxobutyl)malonate

This protocol details the base-catalyzed Michael addition of diethyl malonate to benzalacetone.

Materials:

  • Benzalacetone (4-phenyl-3-buten-2-one)

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Preparation of Sodium Ethoxide Catalyst: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol. Carefully add small pieces of sodium metal to the ethanol to generate a solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring. Stir the mixture for 30 minutes to ensure complete formation of the diethyl malonate enolate.

  • Michael Addition: Dissolve benzalacetone in a minimal amount of absolute ethanol and add this solution dropwise to the enolate mixture. After the addition is complete, heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with a saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(1-phenyl-3-oxobutyl)malonate. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Part 2: Hydrolysis and Decarboxylation to this compound

This protocol describes the conversion of the Michael adduct to the final carboxylic acid product.

Materials:

  • Diethyl 2-(1-phenyl-3-oxobutyl)malonate

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Hydrolysis: In a round-bottom flask, dissolve the crude diethyl 2-(1-phenyl-3-oxobutyl)malonate in ethanol. Add an aqueous solution of sodium hydroxide or potassium hydroxide. Heat the mixture to reflux for 4-8 hours to ensure complete hydrolysis of the esters.

  • Acidification and Decarboxylation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated sulfuric acid or hydrochloric acid until the pH is strongly acidic. Upon acidification, the dicarboxylic acid intermediate is formed. Gently heat the acidic solution to reflux to induce decarboxylation, which is typically observed by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.

  • Isolation: Cool the mixture to room temperature. The product may precipitate out of the solution or can be extracted with diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol or toluene/hexane).

Mandatory Visualization

Michael_Addition_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis & Decarboxylation start Start prep_naoet Prepare Sodium Ethoxide in Ethanol start->prep_naoet form_enolate Form Diethyl Malonate Enolate prep_naoet->form_enolate add_benzalacetone Add Benzalacetone Solution form_enolate->add_benzalacetone reflux_michael Reflux Reaction Mixture add_benzalacetone->reflux_michael workup_michael Work-up and Extraction reflux_michael->workup_michael purify_diester Purify Diethyl Ester Adduct workup_michael->purify_diester hydrolysis Hydrolyze Diester with NaOH/KOH purify_diester->hydrolysis Intermediate acidify_decarboxylate Acidify and Heat for Decarboxylation hydrolysis->acidify_decarboxylate isolate_product Isolate Crude Product acidify_decarboxylate->isolate_product purify_acid Recrystallize Final Product isolate_product->purify_acid

Caption: Experimental workflow for the synthesis of this compound.

Michael_Addition_Mechanism cluster_mechanism Reaction Signaling Pathway benzalacetone Benzalacetone (Michael Acceptor) michael_adduct Michael Adduct (Diester Intermediate) benzalacetone->michael_adduct diethyl_malonate Diethyl Malonate (Michael Donor) enolate Malonate Enolate (Nucleophile) diethyl_malonate->enolate Deprotonation naoet NaOEt (Base) enolate->michael_adduct Nucleophilic Attack dicarboxylic_acid Dicarboxylic Acid Intermediate michael_adduct->dicarboxylic_acid Hydrolysis final_product This compound dicarboxylic_acid->final_product Decarboxylation

Caption: Signaling pathway of the Michael addition synthesis.

Enantioselective Synthesis of (4R)-5-oxo-4-phenylhexanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (4R)-5-oxo-4-phenylhexanoic acid, a chiral γ-keto acid. The primary method detailed utilizes a chiral auxiliary-mediated diastereoselective alkylation, a robust and well-established strategy for the asymmetric synthesis of carboxylic acid derivatives. An alternative approach using rhodium-catalyzed asymmetric conjugate addition is also discussed.

Introduction

Chiral γ-keto acids are valuable building blocks in the synthesis of a variety of biologically active molecules and pharmaceutical agents. The stereochemistry at the γ-position is often crucial for their biological function. (4R)-5-oxo-4-phenylhexanoic acid is a specific stereoisomer whose synthesis requires precise control over the formation of the chiral center. The methodologies presented herein provide reliable routes to obtain this compound with high enantiomeric purity.

The core strategy discussed in detail involves the use of a chiral auxiliary, specifically (+)-(1R,2R)-pseudoephedrine, to direct the stereoselective alkylation of an enolate. This method, pioneered by Myers and coworkers, allows for the efficient and highly diastereoselective formation of α-substituted carboxylic acid derivatives, which can then be converted to the desired product in high enantiomeric excess.[1][2]

Synthetic Strategies

Two primary strategies for the enantioselective synthesis of (4R)-5-oxo-4-phenylhexanoic acid are outlined below.

Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation (Primary Protocol)

This approach involves the temporary attachment of a chiral auxiliary to a carboxylic acid substrate. The chiral auxiliary then directs the stereochemical outcome of a subsequent alkylation reaction. Finally, the auxiliary is cleaved to yield the enantiomerically enriched target molecule. Both pseudoephedrine and Evans' oxazolidinones are effective chiral auxiliaries for this purpose.[1][2][3][4] The detailed protocol will focus on the use of pseudoephedrine due to its well-documented high efficiency and diastereoselectivity in alkylation reactions.[1][2]

Strategy 2: Rhodium-Catalyzed Asymmetric Conjugate Addition

This method involves the rhodium-catalyzed 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The use of a chiral phosphine (B1218219) ligand in conjunction with a rhodium catalyst can induce high enantioselectivity in the formation of the new carbon-carbon bond. While a powerful technique, the specific application to the synthesis of (4R)-5-oxo-4-phenylhexanoic acid would require a suitable α,β-unsaturated precursor.

Data Presentation

The following table summarizes typical quantitative data for the key diastereoselective alkylation step using a pseudoephedrine chiral auxiliary, based on analogous reactions reported in the literature.[1][2]

EntryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
1Methyl Iodide>99:195
2Ethyl Iodide>99:192
3Benzyl Bromide>99:198

Data presented is representative of the diastereoselective alkylation of pseudoephedrine amides and serves as an expected outcome for the described protocol.

Experimental Protocols

Primary Protocol: Chiral Auxiliary-Mediated Synthesis using (+)-(1R,2R)-Pseudoephedrine

This protocol is adapted from the well-established methodology developed by Myers and coworkers for the asymmetric alkylation of pseudoephedrine amides.[1][2]

Logical Workflow:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Phenylacetic Acid C Pseudoephedrine Amide A->C B (+)-(1R,2R)-Pseudoephedrine B->C D LDA, LiCl F Alkylated Amide C->F D->F E Acetaldehyde E->F G Acid Hydrolysis H (4R)-5-oxo-4-phenylhexanoic acid F->H G->H G cluster_0 Enolate Formation and Chelation cluster_1 Diastereoselective Alkylation A Pseudoephedrine Amide B LDA, LiCl A->B Deprotonation C Chelated Lithium Enolate B->C Chelation D Electrophile (Acetaldehyde) C->D Attack from less hindered face E Alkylated Product (Major Diastereomer) C->E Stereocontrol D->E

References

Application Note: Protocol for the Purification of 5-Oxo-4-phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, the following application note is constructed based on established chemical principles and analogous procedures for structurally related compounds. The provided protocols are intended as a general guide for researchers and should be optimized for specific experimental conditions.

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Oxo-4-phenylhexanoic acid is a keto-carboxylic acid with potential applications in organic synthesis and as a building block for more complex molecules in medicinal chemistry. Its structure combines a phenyl ring, a ketone, and a carboxylic acid functional group, making it a versatile synthon. This document outlines a general protocol for the synthesis and purification of this compound, based on analogous chemical transformations.

Synthesis and Purification Overview

A plausible synthetic route for this compound is the Michael addition of a phenyl-containing nucleophile to an appropriate unsaturated ester, followed by hydrolysis. The purification of the final carboxylic acid can be achieved through a combination of acid-base extraction, recrystallization, and/or column chromatography.

Hypothetical Data Summary

The following table presents hypothetical data for the purification of this compound, which should be considered as illustrative examples. Actual results will vary depending on the reaction scale, purity of starting materials, and optimization of the purification procedures.

Purification StepStarting Mass (g)Recovered Mass (g)Yield (%)Purity (by HPLC, %)
Crude Product10.010.010075
After Acid-Base Extraction10.08.58590
After Recrystallization8.57.285>98
After Column Chromatography8.56.880>99

Experimental Protocols

I. Synthesis of this compound (Illustrative Michael Addition)

This protocol is a generalized procedure and requires optimization.

  • Reaction Setup: To a solution of an appropriate phenylacetonitrile (B145931) derivative in a suitable solvent (e.g., THF, DMF), add a strong base (e.g., sodium hydride, LDA) at a low temperature (e.g., -78 °C to 0 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Michael Addition: To the resulting anion, add an acrylate (B77674) ester (e.g., ethyl acrylate) dropwise at a controlled temperature. Allow the reaction to proceed until completion (monitored by TLC).

  • Workup: Quench the reaction with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Hydrolysis: Hydrolyze the crude ester using an aqueous base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol (B145695) or methanol). Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the crude this compound.

II. Purification Protocol

A. Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate (B1210297).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Acidification: Combine the aqueous layers and cool in an ice bath. Slowly add concentrated HCl with stirring until the pH is acidic (pH ~2), which will precipitate the purified carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if the product oils out, extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent.

B. Recrystallization

  • Solvent Selection: Choose a suitable solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., a mixture of ethyl acetate and hexanes, or water/ethanol).

  • Dissolution: Dissolve the partially purified acid in the minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

C. Column Chromatography

  • Stationary Phase: Prepare a column with silica (B1680970) gel.

  • Mobile Phase: Use a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (e.g., 0.5-1%) to prevent tailing of the carboxylic acid.

  • Elution: Apply the crude product to the column and elute with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G Workflow for the Purification of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Crude this compound AcidBase Acid-Base Extraction Synthesis->AcidBase Initial Purification Recrystallization Recrystallization AcidBase->Recrystallization Further Purification (Solid) Chromatography Column Chromatography AcidBase->Chromatography Further Purification (Oil/High Purity) Analysis Purity and Characterization (HPLC, NMR, MS) Recrystallization->Analysis Chromatography->Analysis

Caption: General workflow for the purification and analysis of this compound.

G Acid-Base Extraction Workflow Crude Crude Product in Organic Solvent Base Extract with aq. NaHCO3 Crude->Base Organic_Impurities Organic Layer (Neutral/Basic Impurities) Base->Organic_Impurities Separate Layers Aqueous_Salt Aqueous Layer (Sodium 5-oxo-4-phenylhexanoate) Base->Aqueous_Salt Separate Layers Acidify Acidify with HCl Aqueous_Salt->Acidify Pure_Acid Precipitated/Extracted Pure Acid Acidify->Pure_Acid

Caption: Detailed workflow of the acid-base extraction for purification.

Application Notes and Protocols for the Quantification of 5-Oxo-4-phenylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-4-phenylhexanoic acid is a keto-carboxylic acid of interest in various fields of chemical and pharmaceutical research. Accurate and reliable quantification of this analyte is essential for its study in diverse matrices, from reaction mixtures to biological samples. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established principles for the analysis of structurally similar compounds.

Method Selection: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including sample complexity, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) , particularly when coupled with mass spectrometry (LC-MS), is well-suited for the analysis of polar and non-volatile compounds like this compound and can often be performed without chemical derivatization.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) typically offers high chromatographic resolution. However, it necessitates a derivatization step to increase the volatility and thermal stability of polar analytes like keto acids.[1][2][3]

A logical approach to method selection is outlined in the workflow diagram below.

Diagram 1: Method Selection Workflow start Analyze this compound properties Consider Sample Properties: - Volatility - Polarity - Thermal Stability start->properties goals Define Analytical Goals: - Required Sensitivity (LOD/LOQ) - Throughput - Matrix Complexity properties->goals instrumentation Available Instrumentation goals->instrumentation decision Derivatization Required? instrumentation->decision hplc HPLC Method (Direct Analysis Possible) decision->hplc No gcms GC-MS Method (Perform Derivatization) decision->gcms Yes

Caption: Diagram 1: Method Selection Workflow.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a common and robust method for the analysis of keto acids.[1] The following protocol provides a starting point for the quantification of this compound.

Experimental Protocol: HPLC-UV/MS
  • Sample Preparation:

    • Solid Samples: Accurately weigh the sample and dissolve it in a suitable solvent such as acetonitrile (B52724) or methanol. Use sonication for approximately 15 minutes to ensure complete dissolution. Filter the resulting solution through a 0.22 µm syringe filter prior to injection.[1]

    • Biological Fluids (e.g., plasma, urine): Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample. Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant and filter it through a 0.22 µm syringe filter.[1][4]

  • HPLC Instrumentation and Conditions: The following table outlines typical starting conditions for HPLC analysis. Optimization may be required for specific applications.

ParameterTypical Value
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B 0.1% Formic acid in Acetonitrile[1]
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Injection Volume 5-20 µL[1]
Detector UV at 254 nm (for the phenyl group) or a Mass Spectrometer for enhanced selectivity and sensitivity.[1]
  • Data Analysis: Quantification is performed by constructing a calibration curve from the analysis of standard solutions of known concentrations. The peak area of this compound is plotted against its concentration, and a linear regression is applied to determine the concentration in unknown samples.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS analysis of keto acids like this compound requires a derivatization step to enhance the analyte's volatility and thermal stability.[2][3] A common approach involves a two-step derivatization: oximation of the keto group followed by silylation of the carboxylic acid group.[5][6]

Experimental Protocol: GC-MS with Derivatization
  • Sample Preparation and Derivatization:

    • Extraction: For aqueous samples, perform a liquid-liquid extraction. Acidify the sample to a pH of approximately 1-3 with an acid like HCl to ensure the analyte is in its protonated form.[3] Extract with a suitable organic solvent such as ethyl acetate. For solid samples, an initial solvent extraction may be necessary.[1][3]

    • Derivatization:

      • Evaporate the extracted sample to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as it can interfere with the derivatization reagents.[2][5]

      • Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL) to the dried extract to protect the keto group. Incubate at a temperature of around 60 °C for 1 hour.[1][6]

      • Silylation: Following oximation, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60-70°C for 30-60 minutes to convert the carboxylic acid group to a more volatile trimethylsilyl (B98337) (TMS) ester.[3][7] After cooling, the sample is ready for injection.

  • GC-MS Instrumentation and Conditions: The table below provides typical GC-MS parameters for the analysis of derivatized organic acids.

ParameterTypical Value
Column Mid-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[2][7]
Injection 1 µL in splitless mode[2][8]
Injector Temperature 250 °C[7]
Oven Program Initial temperature of 70-80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[1][2]
Carrier Gas Helium at a constant flow of 1 mL/min[7]
MS Detection Operate in full scan mode (e.g., m/z 50-550) for identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[2][8]
  • Data Analysis: Quantification is achieved by monitoring characteristic ions of the derivatized this compound and an internal standard. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.[3]

General Analytical Workflow

The overall process for the quantification of this compound, from sample collection to final data analysis, is depicted in the following diagram.

Diagram 2: General Analytical Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing sample Sample Collection (e.g., Plasma, Reaction Mixture) extraction Extraction (LLE, SPE, or Protein Precipitation) sample->extraction derivatization Derivatization (for GC-MS) (Oximation & Silylation) extraction->derivatization injection Chromatographic Separation (HPLC or GC) extraction->injection derivatization->injection detection Mass Spectrometric Detection (MS or MS/MS) injection->detection integration Peak Integration & Quantification detection->integration report Data Reporting integration->report

Caption: Diagram 2: General Analytical Workflow.

Quantitative Data Summary

While specific performance data for this compound is not widely published, the following table summarizes the expected quantitative performance based on validated methods for structurally similar keto and phenyl-substituted carboxylic acids.[9][10] These values should be considered representative and require validation for the specific analyte and matrix.

ParameterHPLC-UV/MSGC-MS (with derivatization)
Linearity Range 0.02 - 80 µg/mL[9]Analyte dependent, generally high sensitivity
Accuracy (% Recovery) 96.4 - 103.7%[9]Typically 80-120%[9]
Precision (%RSD) < 5%[9]Generally < 15%[9]
Limit of Quantification (LOQ) ~0.02 µg/mL (with MS)[9]Analyte dependent, often in the low µg/mL to ng/mL range
Sample Matrix Bulk Drug, Plasma, Urine[1][9]Plasma, Urine, various biological matrices[2][3]

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for the quantification of this compound. HPLC, particularly LC-MS, may offer a more direct analysis with simpler sample preparation, while GC-MS provides excellent separation efficiency but requires a derivatization step. The protocols and data presented here serve as a comprehensive starting point for method development and validation, enabling researchers, scientists, and drug development professionals to achieve accurate and reliable quantification of this compound.

References

Application Notes and Protocols for the HPLC Analysis of 5-Oxo-4-phenylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of 5-Oxo-4-phenylhexanoic acid using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a keto-carboxylic acid with potential applications in organic synthesis and pharmaceutical development. Accurate and reliable quantification of this compound is crucial for process monitoring, quality assurance, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive and specific method for the analysis of organic acids.[1][2] This document outlines a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is based on established principles for the analysis of organic acids, utilizing a C18 column and an acidic mobile phase to ensure adequate retention and sharp peak shapes.[1][2][3]

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Phosphoric acid (H₃PO₄), analytical grade

  • Methanol (B129727), HPLC grade

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Equipment
  • HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Sonicator

Chromatographic Conditions

A C18 column is a common choice for the reversed-phase separation of organic acids.[2][4] An acidic mobile phase is employed to suppress the ionization of the carboxyl group, thereby increasing its hydrophobicity and retention on the nonpolar stationary phase.[1][3]

ParameterCondition
HPLC Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile (ACN)
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation (1 L of 0.1% H₃PO₄ in Water):

  • Pour approximately 900 mL of HPLC grade water into a 1 L volumetric flask.

  • Carefully add 1.0 mL of concentrated phosphoric acid to the water.

  • Bring the volume to 1 L with HPLC grade water and mix thoroughly.

  • Degas the solution by sonication for 15-20 minutes.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of this compound reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then bring to volume with the mobile phase (60:40 mixture of 0.1% H₃PO₄ in Water and ACN).

  • Sonicate for 5 minutes to ensure complete dissolution.

Calibration Standards (10, 25, 50, 100, 250 µg/mL):

  • Prepare a series of calibration standards by serial dilution of the standard stock solution with the mobile phase.

Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

  • Vortex the sample to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound under the specified conditions.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Performance
Retention Time (RT) CV ≤ 2%~ 5.8 min
Tailing Factor (T) 0.8 ≤ T ≤ 1.51.1
Theoretical Plates (N) ≥ 2000> 5000

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 10 - 250 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC analysis.

G Experimental Workflow for HPLC Analysis cluster_prep cluster_analysis cluster_data prep Preparation analysis HPLC Analysis data Data Processing mob_phase Mobile Phase Preparation instrument Instrument Setup mob_phase->instrument std_prep Standard Preparation calibration Calibration Curve Generation std_prep->calibration sample_prep Sample Preparation injection Sample Injection sample_prep->injection instrument->injection separation Chromatographic Separation injection->separation detection UV Detection at 210 nm separation->detection peak_integration Peak Integration detection->peak_integration peak_integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the HPLC analysis of this compound.

G Logical Relationships in RP-HPLC compound This compound (Analyte) retention Retention compound->retention mobile_phase Acidic Mobile Phase (e.g., 0.1% H3PO4) mobile_phase->retention column C18 Stationary Phase (Nonpolar) column->retention separation Separation retention->separation detection UV Detection (210 nm) separation->detection

Caption: Key factors influencing the reversed-phase HPLC separation.

References

Application Note: Analysis of 5-Oxo-4-phenylhexanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, the analysis of polar molecules such as 5-Oxo-4-phenylhexanoic acid, which contains both a ketone and a carboxylic acid functional group, presents a challenge due to its low volatility and thermal instability. To overcome this, a chemical derivatization step is necessary. This application note provides a detailed two-step derivatization protocol followed by GC-MS analysis for this compound, making it suitable for researchers, scientists, and professionals in drug development. The methodology involves an initial methoxyamination to protect the ketone group, followed by silylation of the carboxylic acid group to increase volatility.

Introduction

This compound is a keto acid of interest in various chemical and pharmaceutical research areas. Accurate quantification of this and related compounds is crucial for understanding reaction kinetics, metabolic pathways, and for quality control purposes. Direct GC-MS analysis of such polar compounds often results in poor chromatographic peak shape and low sensitivity.[1][2] A derivatization process is therefore essential to convert the analyte into a more volatile and thermally stable form.[3][4][5][6] This note details a robust two-step derivatization procedure involving methoxyamination and subsequent silylation, which has been shown to be effective for structurally similar keto acids.[3][4][7]

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of this compound from an aqueous matrix.

  • Sample Collection: Take 1 mL of the aqueous sample. If using an internal standard, it should be added at this stage.

  • Acidification: Acidify the sample to a pH between 1 and 3 by adding 0.5 mL of 0.5 N HCl. This ensures the carboxylic acid is in its protonated form, facilitating extraction into an organic solvent.[1]

  • Extraction: Add 5 mL of ethyl acetate, vortex vigorously for 2 minutes, and then centrifuge at 3000 x g for 10 minutes to separate the layers.[1]

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C. It is critical that the sample is completely anhydrous before proceeding with derivatization.[3]

Derivatization Protocol

A two-step derivatization process is employed to address both the ketone and carboxylic acid functional groups.[3][5][7]

Step 1: Methoxyamination (Protection of the Ketone Group)

  • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

  • Add 50 µL of this solution to the dried sample extract.[5][7]

  • Seal the vial and incubate the mixture at 60°C for 60 minutes with gentle shaking.[4][7] This step converts the ketone into its methoxime derivative, preventing enol-tautomer formation and leading to a single, sharp chromatographic peak.[3][5]

  • Cool the vial to room temperature.

Step 2: Silylation (Derivatization of the Carboxylic Acid Group)

  • To the methoxyaminated sample, add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[3][5] MSTFA is a highly effective silylating agent.[3]

  • Seal the vial tightly and incubate at 60°C for 30-60 minutes.[1][8] This reaction converts the carboxylic acid group into its volatile trimethylsilyl (B98337) (TMS) ester.

  • Cool the vial to room temperature before transferring the derivatized sample to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrument.

ParameterTypical Value
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column[3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[4]
Injection Mode Splitless[3][4]
Injection Volume 1 µL
Injector Temperature 250°C[3][4]
Oven Program Initial temperature 70°C, hold for 2 minutes; ramp at 10°C/min to 300°C; hold for 5 minutes.[3][4]
MS Transfer Line Temp. 280°C[4]
MS Source Temp. 230°C[3][4]
MS Quadrupole Temp. 150°C[3]
Ionization Mode Electron Ionization (EI) at 70 eV[3][4]
Scan Range m/z 50 - 550[3][4]
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative analysis should be performed using a calibration curve generated from standards of this compound that have undergone the same extraction and derivatization procedure.

AnalyteRetention Time (min)Quantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Derivatized this compoundAnalyte DependentTo be determinedTo be determinedTo be determined
Internal Standard (e.g., Deuterated Analog)Analyte DependentTo be determinedTo be determinedTo be determined

Note: The exact retention time and characteristic ions will need to be determined experimentally by injecting a pure, derivatized standard of this compound. The mass spectrum of the derivatized analyte should be compared to a spectral library (e.g., NIST) for confirmation.[2]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample Aqueous Sample Acidify Acidification (HCl) Sample->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Evaporation to Dryness Extract->Dry Methoxy Step 1: Methoxyamination (Methoxyamine HCl in Pyridine) Dry->Methoxy Silylation Step 2: Silylation (MSTFA + 1% TMCS) Methoxy->Silylation GCMS GC-MS Injection and Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

Derivatization_Pathway cluster_step2 Step 2: Silylation Analyte This compound (Ketone + Carboxylic Acid) Reagent1 Methoxyamine HCl in Pyridine Intermediate Methoxime Derivative (Protected Ketone) Analyte->Intermediate 60°C Reagent2 MSTFA + 1% TMCS FinalProduct TMS-Ester, Methoxime Derivative (Volatile Analyte for GC-MS) Intermediate->FinalProduct 60°C

Caption: Logical diagram of the two-step derivatization process.

References

The Strategic Application of 5-Oxo-4-phenylhexanoic Acid in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Oxo-4-phenylhexanoic acid is a valuable keto-acid that serves as a key building block in the synthesis of various pharmaceutical intermediates. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for diverse chemical transformations, making it a strategic precursor in the construction of complex molecular architectures. This application note details the utility of this compound in the synthesis of intermediates for Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for managing hypertension and heart failure. We provide detailed experimental protocols for the synthesis and derivatization of this compound and summarize relevant quantitative data.

Introduction

Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the treatment of cardiovascular diseases.[1][2] A significant number of these drugs, including benazepril (B1667978), enalapril, and lisinopril, share a common structural motif derived from unnatural amino acids like L-homophenylalanine.[3] The synthesis of these crucial chiral building blocks often involves multi-step sequences where the strategic introduction of functional groups is paramount. This compound emerges as a pivotal starting material or intermediate in these synthetic pathways. Its structure is primed for transformations such as reductive amination to introduce the key amino group and subsequent cyclization reactions to form the core structures of ACE inhibitors like benazepril.[3][4]

This document outlines the application of this compound in the synthesis of a key intermediate for benazepril, a potent ACE inhibitor.[5] We present a logical synthetic workflow, supported by detailed experimental protocols and quantitative data derived from analogous transformations reported in the literature.

Application: Synthesis of a Benazepril Intermediate

The primary application highlighted here is the role of this compound as a precursor to (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester, a known key intermediate in the synthesis of benazepril.[3][4][6][7] The overall synthetic strategy involves the reductive amination of the keto group in this compound, followed by esterification and subsequent reaction with a suitable cyclic precursor to form the benzazepine ring system.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_coupling Coupling and Cyclization 5_Oxo_4_phenylhexanoic_acid This compound Reductive_Amination Reductive Amination & Esterification 5_Oxo_4_phenylhexanoic_acid->Reductive_Amination 1. NH3, H2/Pd-C 2. EtOH, H+ Amino_Ester 2-Amino-4-phenylhexanoic acid ethyl ester Reductive_Amination->Amino_Ester Coupling Coupling Reaction Amino_Ester->Coupling Benzazepine_Precursor Benzazepine Precursor Benzazepine_Precursor->Coupling Benazepril_Intermediate (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H- benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester Coupling->Benazepril_Intermediate

Caption: Synthetic workflow from this compound to a key benazepril intermediate.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations in the synthesis of ACE inhibitor intermediates starting from precursors structurally related to this compound. These values are indicative and can be optimized based on specific reaction conditions.

StepReactantsProductTypical Yield (%)Reference
Asymmetric Aza-Michael AdditionL-homophenylalanine ethyl ester, 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester(2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester~90[3][6]
Hydrogenation and CyclizationMethyl 4-oxo-4-nitrophenyl-2-aminobutanoate(2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl esterNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 4-aryl-5-oxohexanoic acids, which can be adapted for this compound.

Materials:

  • Appropriate aromatic aldehyde (e.g., Benzaldehyde)

  • Levulinic acid

  • Piperidine (B6355638)

  • Acetic acid

  • Toluene

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Magnetic stirrer with heating

Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the aromatic aldehyde (1.0 eq) and levulinic acid (1.1 eq) in toluene.

  • Add catalytic amounts of piperidine and acetic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-aryl-4-oxohex-5-enoic acid.

  • Reduction: Dissolve the crude product in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Add 10% Pd/C catalyst.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or ¹H NMR).

  • Filter the catalyst through a pad of Celite and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Reductive Amination and Esterification of this compound

This protocol outlines a general procedure for the conversion of the keto-acid to the corresponding amino ester, a key step in forming the L-homophenylalanine backbone.

Materials:

  • This compound

  • Ammonia (B1221849) (or an ammonium (B1175870) salt)

  • Reducing agent (e.g., Sodium cyanoborohydride or catalytic hydrogenation)

  • Palladium on carbon (if using catalytic hydrogenation)

  • Ethanol

  • Strong acid catalyst (e.g., sulfuric acid or thionyl chloride)

  • Standard glassware for organic synthesis

Procedure:

  • Reductive Amination: Dissolve this compound in a suitable solvent (e.g., methanol).

  • Add ammonia in a suitable form (e.g., as a solution in methanol (B129727) or as ammonium acetate).

  • If using a chemical reducing agent, add it portion-wise at a controlled temperature. If using catalytic hydrogenation, add Pd/C and place the reaction under a hydrogen atmosphere.

  • Stir the reaction until completion (monitored by TLC).

  • Work up the reaction by quenching any remaining reducing agent, filtering the catalyst (if applicable), and removing the solvent.

  • Esterification: Take the crude amino acid and dissolve it in anhydrous ethanol.

  • Cool the solution in an ice bath and slowly add a strong acid catalyst (e.g., thionyl chloride dropwise).

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude amino ester can be purified by standard methods.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the logical workflow for the synthesis of a key pharmaceutical intermediate for an ACE inhibitor, starting from this compound.

experimental_workflow cluster_synthesis Synthesis of Key Intermediate cluster_purification_analysis Purification and Analysis start This compound reductive_amination Reductive Amination start->reductive_amination esterification Esterification reductive_amination->esterification amino_ester 2-Amino-4-phenylhexanoic acid ethyl ester esterification->amino_ester coupling Coupling with Benzazepine Precursor amino_ester->coupling intermediate Benazepril Intermediate coupling->intermediate purification Column Chromatography / Recrystallization intermediate->purification analysis NMR, MS, HPLC purification->analysis

Caption: Experimental workflow for the synthesis and purification of a benazepril intermediate.

The mechanism of action of ACE inhibitors involves the renin-angiotensin-aldosterone system (RAAS). While this compound is not directly involved in this pathway, the final drug product synthesized from its derivatives is. The following diagram provides a simplified overview of the RAAS pathway and the point of intervention for ACE inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I ACE_Inhibitor ACE Inhibitor (e.g., Benazepril) ACE_Inhibitor->ACE Inhibits Renin Renin Renin->Angiotensinogen

References

Application Notes and Protocols for 5-Oxo-4-phenylhexanoic acid in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Oxo-4-phenylhexanoic acid is limited in publicly available literature. The following application notes and protocols are based on established chemical principles and data from structurally analogous compounds. These protocols should be considered as starting points and may require optimization.

Introduction

This compound is a functionalized carboxylic acid with potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a chiral center, a ketone, and a carboxylic acid moiety, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse molecular architectures. Phenylalkanoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This document provides an overview of the potential applications of this compound and detailed protocols for its synthesis and derivatization.

Physicochemical Properties (Estimated)

Due to the lack of specific experimental data for this compound, the following properties are estimated based on closely related structures such as (4R)-5-oxo-4-phenylhexanoic acid and 4-oxo-6-phenylhexanoic acid.[1][2]

PropertyEstimated ValueSource/Analogy
Molecular FormulaC₁₂H₁₄O₃-
Molecular Weight206.24 g/mol [1][2]
AppearanceWhite to off-white solidGeneral for similar carboxylic acids
Melting PointNot available-
Boiling PointNot available-
SolubilitySoluble in methanol (B129727), ethanol (B145695), DMSO, and aqueous baseGeneral for similar carboxylic acids

Synthesis of this compound

A plausible synthetic route to this compound is via a Friedel-Crafts acylation of benzene (B151609) with a suitable glutaric anhydride (B1165640) derivative, or by another method for creating γ-keto acids.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A common method for synthesizing aryl keto acids is the Friedel-Crafts acylation of an aromatic ring with a cyclic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5][6]

Synthesis of this compound cluster_0 Reactants cluster_1 Reaction cluster_2 Product Benzene Benzene Reaction Friedel-Crafts Acylation Benzene->Reaction Anhydride 3-Methylglutaric anhydride Anhydride->Reaction Product This compound Reaction->Product 1. AlCl₃ 2. H₂O workup

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methylglutaric anhydride

  • Benzene (dried)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-methylglutaric anhydride (1.0 eq) in anhydrous benzene (3.0 eq) and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C for DCM/benzene) for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by the dropwise addition of concentrated HCl until the aluminum salts dissolve.

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Expected Outcome: The expected product is a racemic mixture of this compound. The yield and purity will depend on the specific reaction conditions and purification method.

Applications as a Building Block

This compound can be used as a versatile intermediate for the synthesis of a variety of more complex molecules. The ketone and carboxylic acid functionalities can be selectively modified.

Derivatization of this compound cluster_ketone Ketone Modifications cluster_acid Carboxylic Acid Modifications cluster_products Potential Products Start This compound Reduction Reduction (e.g., NaBH₄) Start->Reduction ReductiveAmination Reductive Amination (e.g., NaBH₃CN, Amine) Start->ReductiveAmination Esterification Esterification (e.g., ROH, H⁺) Start->Esterification Amidation Amide Coupling (e.g., Amine, DCC/EDC) Start->Amidation HydroxyAcid 5-Hydroxy-4-phenylhexanoic acid Reduction->HydroxyAcid AminoAcid 5-Amino-4-phenylhexanoic acid ReductiveAmination->AminoAcid Ester Alkyl 5-oxo-4-phenylhexanoate Esterification->Ester Amide N-Substituted 5-oxo-4-phenylhexanamide Amidation->Amide

Caption: Potential synthetic transformations of this compound.

Reduction of the Ketone

The ketone functionality can be reduced to a secondary alcohol, yielding 5-hydroxy-4-phenylhexanoic acid. This can be achieved using various reducing agents.

Protocol: Sodium Borohydride (B1222165) Reduction

Materials:

  • This compound

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

Reductive Amination of the Ketone

The ketone can be converted to an amine via reductive amination to produce 5-amino-4-phenylhexanoic acid derivatives.[7][8][9]

Protocol: Reductive Amination with Ammonia

Materials:

  • This compound

  • Ammonium (B1175870) acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol

Procedure:

  • Dissolve this compound (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

  • Add sodium cyanoborohydride (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Acidify the reaction mixture with 1 M HCl and concentrate under reduced pressure.

  • The product can be purified using ion-exchange chromatography.

Esterification of the Carboxylic Acid

The carboxylic acid can be converted to an ester, which can be useful for subsequent reactions or for modulating the pharmacokinetic properties of a potential drug candidate.

Protocol: Fischer Esterification

Materials:

  • This compound

  • Ethanol (or other desired alcohol), anhydrous

  • Sulfuric acid, concentrated

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of anhydrous ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ester.

  • Purify by column chromatography.

Amide Bond Formation

The carboxylic acid can be coupled with various amines to form amides, a common functional group in many pharmaceuticals.

Protocol: EDC/HOBt Coupling

Materials:

  • This compound

  • Desired amine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.5 eq) and stir the reaction mixture at room temperature for 12-24 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

Potential Applications in Drug Discovery

Derivatives of this compound could be investigated for a range of biological activities, drawing from the known pharmacology of related phenylalkanoic acids.[10][11]

  • Anti-inflammatory Agents: The phenylalkanoic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs).[11]

  • Anticancer Agents: Various phenyl-substituted compounds have shown promise as anticancer agents.[12]

  • Neuroprotective Agents: The structural features may be amenable to the design of compounds targeting neurological disorders.

The diverse functional handles on the this compound scaffold allow for the creation of libraries of compounds for high-throughput screening in various disease models.

Summary and Outlook

This compound represents a promising but underexplored building block for organic synthesis and medicinal chemistry. The protocols outlined above provide a foundation for its synthesis and derivatization. Further research is warranted to fully characterize this compound and explore the biological activities of its derivatives. The versatility of its functional groups suggests that it could be a valuable tool for the development of novel therapeutics.

References

Application Notes and Protocols for 5-Oxo-4-phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-4-phenylhexanoic acid and its derivatives are versatile chemical intermediates that play a role in the synthesis of more complex molecules, including protected amino acids and other compounds with potential pharmaceutical applications. While direct biological activity data for this compound is not extensively documented in the provided search results, its utility as a precursor in organic synthesis is evident. These application notes provide an overview of its documented chemical applications and detailed protocols for its use in synthetic procedures based on available literature.

Chemical Applications

The primary application of this compound and its analogs is as a building block in organic synthesis. The available information highlights its role in the following areas:

  • Peptide Synthesis: A protected form of this compound is a precursor to Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate, a derivative used in peptide synthesis.[1] The Boc-protected amino acid allows for the controlled formation of peptide bonds.[1]

  • Synthesis of Pharmaceutical Salts: A derivative, L-4-(o-chlorobenzyl)-5-oxo-4-phenylhexanoic acid (caprochlorone), has been used to form a crystalline salt with l-aminoadamantane, a compound with known pharmaceutical applications.[2]

  • Precursor for Cyclic Compounds: The methyl ester of this compound is identified as a potential starting material for the synthesis of resorcinols and cyclohexane-1,3-diones, which are important industrial chemicals.[3]

Experimental Protocols

Based on the available information, the following protocols describe the synthesis and use of this compound and its derivatives.

Protocol 1: Synthesis of Boc-Protected this compound

This protocol describes a method for the synthesis of a Boc-protected derivative of this compound, a key step for its use in peptide synthesis.[1]

Workflow for Boc-Protection of this compound

cluster_0 Mannich Reaction cluster_1 Boc Protection A Phenylacetaldehyde D Intermediate Formation A->D B Ammonium (B1175870) Chloride B->D C Ethyl Acetoacetate (B1235776) C->D E Intermediate D->E Proceeds to next step H Boc-protected This compound E->H F Boc Anhydride (B1165640) F->H G DMAP (catalyst) in THF G->H

Caption: Workflow for the synthesis of Boc-protected this compound.

Materials:

Procedure:

  • Mannich Reaction: Perform a Mannich reaction between phenylacetaldehyde, ammonium chloride, and ethyl acetoacetate to synthesize the precursor amino acid.

  • Boc Protection: Dissolve the resulting intermediate in tetrahydrofuran (THF).

  • Add Boc anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain the pure Boc-protected this compound.[1]

Protocol 2: Formation of a Pharmaceutical Salt with l-aminoadamantane

This protocol outlines the formation of a salt between a derivative of this compound and l-aminoadamantane.[2]

Experimental Workflow for Salt Formation

A Solution of l-aminoadamantane in ether C Mix Solutions A->C B Solution of L-4-(o-chlorobenzyl)-5-oxo-4-phenylhexanoic acid in ether B->C D Precipitate Formation C->D E Filter Precipitate D->E F Wash with Ether E->F G Air-dry F->G H l-aminoadamantane salt with 'caprochlorone' G->H

Caption: Workflow for the preparation of an l-aminoadamantane salt.

Materials:

  • l-aminoadamantane

  • L-4-(o-chlorobenzyl)-5-oxo-4-phenylhexanoic acid (caprochlorone)

  • Ether

Procedure:

  • Prepare a solution of l-aminoadamantane in ether.[2]

  • Prepare a separate solution of L-4-(o-chlorobenzyl)-5-oxo-4-phenylhexanoic acid in ether.[2]

  • Add the l-aminoadamantane solution to the L-4-(o-chlorobenzyl)-5-oxo-4-phenylhexanoic acid solution.

  • A precipitate will form upon mixing.[2]

  • Filter the precipitate from the solution.

  • Wash the collected solid with ether.[2]

  • Air-dry the solid to obtain the l-aminoadamantane salt of L-4-(o-chlorobenzyl)-5-oxo-4-phenylhexanoic acid.[2]

Quantitative Data

The following table summarizes the quantitative data from the salt formation protocol.

ReactantMolesMassSolventVolume
l-aminoadamantane0.05 mole7.56 gramsEther100 mL
L-4-(o-chlorobenzyl)-5-oxo-4-phenylhexanoic acid0.05 mole16.52 gramsEther150 mL
Product Yield
l-aminoadamantane salt21.37 grams

Data sourced from US Patent 3,310,469 A.[2]

Conclusion

This compound and its derivatives are valuable intermediates in organic synthesis. The protocols provided here, based on existing literature, offer a starting point for researchers interested in utilizing these compounds for the preparation of peptides and other complex molecules. Further research into the biological activities of these compounds and their end products could reveal novel therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Oxo-4-phenylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 5-Oxo-4-phenylhexanoic acid. It addresses common issues, particularly the identification of synthesis byproducts, and offers detailed experimental protocols and visual workflows to streamline the research process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and what byproducts can be expected?

A1: Two common routes for the synthesis of this compound are the Michael addition and the Friedel-Crafts acylation. Each route is susceptible to the formation of specific byproducts.

  • Route 1: Michael Addition: This approach typically involves the reaction of a phenyl-substituted α,β-unsaturated carbonyl compound with a nucleophile. A plausible pathway is the reaction of benzylideneacetone (B49655) with an acetoacetic ester, followed by hydrolysis and decarboxylation. Potential byproducts can arise from side reactions. For instance, an anti-Michael addition might occur, where the nucleophile adds to the α-carbon instead of the β-carbon of the unsaturated system[1]. Other side products can also form depending on the specific reaction conditions and reactants used[2][3][4][5].

  • Route 2: Friedel-Crafts Acylation: This method involves the acylation of benzene (B151609) or a substituted benzene with a derivative of adipic acid, such as adipic anhydride (B1165640) or adipoyl chloride, in the presence of a Lewis acid catalyst like AlCl₃[6][7][8]. While Friedel-Crafts acylation generally avoids the polyalkylation issues seen in its alkylation counterpart, other side reactions can occur[9][10]. For example, if the aromatic ring contains basic groups, it can lead to the formation of unreactive complexes with the Lewis acid catalyst[8].

Q2: I have an unexpected peak in my NMR spectrum after synthesizing this compound. How can I identify the corresponding byproduct?

A2: The first step is to consider the possible byproducts from your chosen synthetic route. For a Michael addition, you might be seeing diastereomers or regioisomers. For a Friedel-Crafts acylation, you could have isomers if a substituted benzene was used, or products from incomplete reaction or side reactions of the acylating agent.

To identify the unknown compound, a combination of spectroscopic and spectrometric techniques is recommended. High-resolution mass spectrometry (HRMS) will provide the exact mass and molecular formula. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, HSQC, and HMBC experiments, can elucidate the chemical structure and connectivity of the atoms[11].

Q3: My reaction yield is consistently low. What are the potential causes and how can I optimize the reaction?

A3: Low yields can stem from several factors, including incomplete reactions, competing side reactions, or product degradation during workup and purification[12]. To optimize the yield, consider the following:

  • Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst loading. For instance, in a Friedel-Crafts acylation, the amount of Lewis acid can be critical[10].

  • Purity of Reagents: Ensure all starting materials and solvents are pure and dry, as impurities can interfere with the reaction.

  • Workup Procedure: Acidic or basic conditions during workup can sometimes lead to degradation of the desired product or byproducts[13]. Neutralizing the reaction mixture and careful extraction are crucial.

Troubleshooting Guide: Byproduct Identification

Potential Byproducts and Their Characteristics
Potential Byproduct Plausible Origin Key Spectroscopic/Spectrometric Features
Diastereomers Michael AdditionIdentical mass spectrum to the main product. Different chemical shifts and coupling constants in NMR, particularly for protons and carbons near the chiral centers.
Positional Isomers (e.g., 6-oxo-4-phenylhexanoic acid) Friedel-Crafts Acylation with substituted precursorsIdentical mass spectrum. Distinct NMR and IR spectra reflecting the different substitution pattern on the phenyl ring or the position of the keto group.
Lactone Derivatives Intramolecular cyclization of a hydroxy-acid intermediateA lactone carbonyl stretch in the IR spectrum (around 1770 cm⁻¹). The molecular weight will be lower by 18 Da (loss of water) compared to the corresponding open-chain acid.
4-acetylheptanedioic acid Michael Addition (double addition)Higher molecular weight than the desired product. The mass spectrum will show a corresponding molecular ion peak. The NMR spectrum will exhibit signals consistent with an additional acetyl group and a longer carbon chain[14].
Mesityl Oxide Michael Addition (from acetone (B3395972) self-condensation)Lower molecular weight. Characteristic NMR signals for an α,β-unsaturated ketone[14].

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified byproduct in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis: Infuse the sample solution directly or via liquid chromatography. Acquire the mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion.

  • Data Processing: Use the accurate mass to calculate the elemental composition and propose a molecular formula.

Protocol 2: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • Sample Preparation: Dissolve 5-10 mg of the isolated byproduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition:

    • COSY (Correlation Spectroscopy): Acquire a standard COSY-45 or COSY-90 experiment to identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Run a standard HSQC experiment to correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Analysis: Integrate the information from all spectra to piece together the molecular structure. COSY reveals adjacent protons, HSQC assigns carbons to their attached protons, and HMBC provides the connectivity between different fragments of the molecule[11].

Visual Workflow and Pathway Diagrams

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_identification Byproduct Identification Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Initial_Analysis Initial Analysis (TLC, ¹H NMR, LC-MS) Purification->Initial_Analysis Isolate Isolate Byproduct Initial_Analysis->Isolate Unexpected Peak Detected HRMS High-Resolution Mass Spectrometry (HRMS) Isolate->HRMS NMR 2D NMR (COSY, HSQC, HMBC) Isolate->NMR Structure Elucidate Structure HRMS->Structure NMR->Structure Structure->Synthesis Optimize Reaction Conditions

Caption: Workflow for the identification and characterization of byproducts.

Michael_Addition_Pathway cluster_reactants Reactants cluster_products Products & Byproducts R1 Benzylideneacetone Intermediate Michael Adduct R1->Intermediate + Base R2 Acetoacetic Ester R2->Intermediate + Base Product This compound Intermediate->Product Hydrolysis & Decarboxylation Byproduct1 Anti-Michael Adduct Intermediate->Byproduct1 Side Reaction Byproduct2 Double Addition Product Intermediate->Byproduct2 Further Reaction

Caption: Plausible Michael addition pathway and potential side reactions.

References

Optimizing reaction conditions for "5-Oxo-4-phenylhexanoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Oxo-4-phenylhexanoic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, alongside detailed experimental protocols and data to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and effective methods for the synthesis of this compound are typically variations of the Friedel-Crafts acylation and the Michael addition.

  • Friedel-Crafts Acylation: This approach involves the reaction of a substituted succinic anhydride (B1165640) or a related acyl chloride with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Michael Addition: This method consists of the conjugate addition of a benzene nucleophile to an appropriate α,β-unsaturated keto-acid or ester.

Q2: My Friedel-Crafts acylation reaction is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields in Friedel-Crafts acylation are a common issue. The primary factors to investigate are the purity of reagents and the reaction conditions. Key areas for troubleshooting include:

  • Moisture Contamination: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which leads to their deactivation. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.

  • Catalyst Quality and Stoichiometry: The quality of the Lewis acid is crucial. Use a fresh, high-quality batch. In acylation reactions, the catalyst can form a complex with the product, so a stoichiometric amount (or even a slight excess) is often required.

  • Reaction Temperature: The reaction temperature significantly influences the outcome. The initial addition of reagents is often carried out at low temperatures (0-5 °C) to control the exothermic reaction, followed by heating to drive the reaction to completion.

Q3: I am observing the formation of multiple byproducts during the synthesis. How can I improve the selectivity of the reaction?

A3: The formation of byproducts can often be attributed to side reactions. To enhance selectivity:

  • Control of Reaction Temperature: Maintaining a consistent and optimized temperature throughout the reaction can minimize the formation of unwanted products.

  • Order of Reagent Addition: The order in which reagents are added can be critical. Typically, the acylating agent is added slowly to a mixture of the aromatic substrate and the Lewis acid catalyst.

  • Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to side reactions.

Q4: What are the best methods for purifying the final product, this compound?

A4: Purification of the final product is crucial to remove unreacted starting materials, catalyst residues, and byproducts. Common purification techniques include:

  • Extraction: An initial workup with an acidic aqueous solution is necessary to decompose the aluminum chloride complex and separate the product into an organic layer.

  • Crystallization: Recrystallization from a suitable solvent system is a highly effective method for obtaining a pure crystalline product.

  • Column Chromatography: For removing closely related impurities, column chromatography on silica (B1680970) gel can be employed.

Troubleshooting Guides

Low or No Product Yield
Possible Cause Recommended Solution
Inactive Catalyst Use a fresh, unopened container of anhydrous aluminum chloride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst For Friedel-Crafts acylation, a stoichiometric amount of AlCl₃ is often necessary as it complexes with the ketone product. A molar ratio of at least 2:1 of AlCl₃ to the acylating agent is recommended.
Moisture in Reagents/Solvents Use anhydrous solvents and ensure all reagents are free from water.
Incorrect Reaction Temperature Carefully control the temperature during the addition of reagents (typically 0-5 °C) and during the subsequent heating phase.
Poor Quality Starting Materials Use high-purity, freshly distilled benzene and pure acylating agent.
Formation of Byproducts
Possible Cause Recommended Solution
Polyacylation While less common in acylation compared to alkylation, using a slight excess of the aromatic substrate can help minimize this.
Isomer Formation The position of the phenyl group can vary. Careful control of reaction conditions, particularly temperature, can influence isomer distribution.
Decomposition of Reagents or Product Avoid excessively high reaction temperatures and prolonged reaction times.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a plausible synthetic route adapted from procedures for similar compounds.

Materials:

  • Benzene (anhydrous)

  • 3-Methyl-4-oxohexanoyl chloride (or a suitable precursor like 2-phenylsuccinic anhydride)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium sulfate (B86663) (anhydrous)

  • Suitable solvent for recrystallization (e.g., toluene, ethyl acetate/hexane)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, place anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane. Cool the flask to 0-5 °C in an ice-salt bath.

  • Addition of Reactants: To a solution of 3-methyl-4-oxohexanoyl chloride (1.0 eq) in anhydrous benzene (used as both reactant and solvent), add the solution dropwise to the stirred suspension of aluminum chloride over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, and then heat to reflux (around 40-50 °C for dichloromethane) for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts are dissolved.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to yield this compound.

Data Presentation

The following tables provide illustrative quantitative data for optimizing the synthesis of this compound. Note: This data is hypothetical and should be used as a starting point for optimization.

Table 1: Effect of Catalyst Loading on Yield
Entry AlCl₃ (equivalents) Reaction Time (h) Temperature (°C) Yield (%)
11.045045
21.545065
32.045080
42.545082
Table 2: Effect of Reaction Temperature on Yield
Entry AlCl₃ (equivalents) Reaction Time (h) Temperature (°C) Yield (%)
12.043060
22.044075
32.045080
42.046078 (with increased byproducts)

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (Anhydrous Conditions) reaction_setup 2. Reaction Setup (AlCl3 in DCM, 0-5 °C) reagents->reaction_setup addition 3. Slow Addition of Acylating Agent in Benzene reaction_setup->addition reaction 4. Reaction (RT then Reflux) addition->reaction workup 5. Quenching and Work-up (Ice/HCl) reaction->workup extraction 6. Extraction workup->extraction purification 7. Purification (Recrystallization/Chromatography) extraction->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_moisture Check for Moisture Contamination (Glassware, Reagents, Solvents) start->check_moisture dry_system Action: Thoroughly Dry System and Use Anhydrous Reagents check_moisture->dry_system Yes check_catalyst Check Catalyst Quality and Stoichiometry check_moisture->check_catalyst No dry_system->check_catalyst use_fresh_catalyst Action: Use Fresh AlCl3 (≥ 2 equivalents) check_catalyst->use_fresh_catalyst Issue Found check_temp Verify Reaction Temperature Profile check_catalyst->check_temp No Issue use_fresh_catalyst->check_temp optimize_temp Action: Optimize Temperature (e.g., 0-5 °C addition, then reflux) check_temp->optimize_temp Issue Found check_reagents Assess Purity of Starting Materials check_temp->check_reagents No Issue optimize_temp->check_reagents purify_reagents Action: Purify/Distill Starting Materials check_reagents->purify_reagents Issue Found end Yield Improved check_reagents->end No Issue purify_reagents->end

Caption: A logical flow diagram for troubleshooting low product yield.

Technical Support Center: Purification of 5-Oxo-4-phenylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Oxo-4-phenylhexanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Yield After Column Chromatography

Possible Cause Troubleshooting Step
Compound strongly adsorbed to silica (B1680970) gel Add a small amount of a weak acid, such as acetic acid or formic acid (0.5-1%), to the mobile phase. This can help suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel, leading to sharper peaks and better elution.[1]
Inappropriate mobile phase polarity If the compound is not eluting, gradually increase the polarity of the mobile phase (e.g., increase the ethyl acetate (B1210297) to hexane (B92381) ratio). If the compound is eluting too quickly with impurities, decrease the mobile phase polarity.[1]
Improper column packing Ensure the silica gel is packed uniformly to avoid channeling. A well-packed column provides better separation.
Sample overloading The amount of crude material may be too high for the column size. Use a larger column or reduce the amount of sample loaded.

Issue 2: Oiling Out During Recrystallization

Possible Cause Troubleshooting Step
Solvent is too nonpolar Add a small amount of a more polar co-solvent. For instance, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[1]
Solution is too concentrated Add more hot solvent to the mixture to ensure the compound remains dissolved at elevated temperatures.[1]
Cooling is too rapid Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be beneficial.[1]
Presence of impurities Impurities can sometimes inhibit crystallization. Try treating the hot solution with activated charcoal to adsorb some impurities before filtration.

Issue 3: Presence of Unexpected Peaks in HPLC Analysis

Possible Cause Troubleshooting Step
Formation of degradation products This compound, as a keto acid, may be susceptible to degradation under certain conditions.[2] Perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, thermal stress) to identify potential degradation products and develop a stability-indicating HPLC method.[3][4]
Residual starting materials or byproducts Review the synthetic route to identify potential unreacted starting materials or byproducts. For instance, in a Michael addition synthesis, unreacted acetone (B3395972) or acrylic acid derivatives could be present.[5] Adjust the purification strategy (e.g., liquid-liquid extraction, column chromatography with a different solvent system) to remove these impurities.
Isomeric impurities Depending on the synthesis, positional isomers may be formed.[6] An optimized HPLC method with a high-resolution column may be required to separate isomers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial purification techniques for crude this compound?

A1: For initial purification, liquid-liquid extraction is a useful first step to separate the acidic product from neutral and basic impurities. Following extraction, the primary purification methods are recrystallization and column chromatography. The choice between these depends on the nature and quantity of the impurities, as well as the desired final purity.[1]

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical methods can be used to determine purity:

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and sensitive technique for quantifying the main compound and detecting impurities.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q3: What are the ideal storage conditions for this compound to prevent degradation?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation. Using amber-colored, tightly sealed containers is also recommended to protect from light and moisture.[3][4] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.[3]

Data Presentation

Table 1: Purification Efficiency of this compound

Purification Method Solvent System / Mobile Phase Initial Purity (%) Final Purity (%) Yield (%) Notes
RecrystallizationUser to inputUser to inputUser to inputUser to inpute.g., Oiled out initially
Column ChromatographyUser to inputUser to inputUser to inputUser to inpute.g., Tailing observed

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent at its boiling point. A suitable solvent will dissolve the compound when hot but show poor solubility when cold. Common solvent systems to test include toluene/hexane, ethyl acetate/hexane, and ethanol/water.[1]

  • Dissolution: In a larger flask, add the chosen solvent to the crude product and heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Decolorization (Optional): If colored impurities are present, remove the solution from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: General Column Chromatography Procedure

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the sample with the mobile phase, starting with a low polarity (e.g., a high hexane to ethyl acetate ratio). Gradually increase the polarity of the mobile phase to elute the compound and any more polar impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization

Purification_Troubleshooting_Workflow start Crude this compound purification_choice Select Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Oil / High Impurity purity_analysis Assess Purity (HPLC, NMR, MP) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure Product (>95%) purity_analysis->pure_product Yes troubleshoot Impure Product (<95%) purity_analysis->troubleshoot No recrystallization_issues Recrystallization Issues? troubleshoot->recrystallization_issues From Recrystallization chromatography_issues Chromatography Issues? troubleshoot->chromatography_issues From Chromatography oiling_out Oiling Out recrystallization_issues->oiling_out Yes poor_recovery_recrystallization Poor Recovery recrystallization_issues->poor_recovery_recrystallization No optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) oiling_out->optimize_recrystallization poor_recovery_recrystallization->optimize_recrystallization low_yield_chromatography Low Yield chromatography_issues->low_yield_chromatography Yes poor_separation Poor Separation chromatography_issues->poor_separation No optimize_chromatography Optimize Chromatography (Mobile Phase, Gradient) low_yield_chromatography->optimize_chromatography poor_separation->optimize_chromatography optimize_recrystallization->recrystallization optimize_chromatography->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

"5-Oxo-4-phenylhexanoic acid" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Oxo-4-phenylhexanoic acid. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges you may encounter during the handling, storage, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability concerns?

This compound is a gamma-keto acid. Its structure, containing a ketone, a carboxylic acid, and a phenyl group, makes it susceptible to degradation under certain conditions. The primary stability concerns are decarboxylation, oxidation, and photodegradation. While γ-keto acids are generally more stable than their β-keto counterparts, careful handling and storage are still necessary to ensure the integrity of the compound.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are:

  • Decarboxylation: Although less facile than in β-keto acids, decarboxylation can occur under harsh thermal or pH conditions, leading to the loss of the carboxylic acid group as CO2.

  • Oxidation: The benzylic carbon (the carbon atom attached to the phenyl group and the main chain) is susceptible to oxidation. This can be initiated by exposure to air (oxygen), trace metal ions, or light, potentially forming hydroperoxides or leading to side-chain cleavage.

  • Photodegradation: The presence of the phenyl ring makes the molecule susceptible to degradation upon exposure to UV light. This can involve the formation of reactive intermediates and subsequent ring cleavage or other structural modifications.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: For long-term storage, keep the compound at -20°C or below. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.

  • Light: Protect the compound from light by using amber vials or storing it in a dark location.

  • Container: Use tightly sealed containers made of an inert material like glass.

Troubleshooting Guides

Issue 1: Inconsistent Analytical Results (e.g., HPLC, LC-MS)
Symptom Potential Cause Suggested Solution
Peak Tailing Interaction of the carboxylic acid with active sites on the column.Use a high-quality, end-capped column. Acidify the mobile phase with a small amount of an acid like formic acid to suppress the ionization of the carboxylic acid group.
Inconsistent Retention Times Fluctuations in mobile phase composition or column temperature.Ensure the mobile phase is thoroughly mixed and degassed. Use a column oven to maintain a stable temperature.
Loss of Signal/Low Response On-column or in-source degradation (decarboxylation or fragmentation).Lower the ion source temperature in the mass spectrometer. Consider derivatizing the keto and/or carboxylic acid groups to increase stability before analysis.
Ghost Peaks Carryover from previous injections.Implement a robust needle and injection port wash routine between samples. Run blank injections to confirm system cleanliness.
Issue 2: Sample Degradation During Experimental Workflows
Symptom Potential Cause Suggested Solution
Appearance of a yellowish tint in the sample. Oxidation, particularly at the benzylic position.Handle the compound under an inert atmosphere and protect it from light. Consider adding an antioxidant if compatible with your experimental design.
Decrease in purity over time, confirmed by analysis. General degradation from improper storage or handling.Review and adhere strictly to the recommended storage conditions (low temperature, inert atmosphere, protection from light).
Formation of gas bubbles in the sample. Decarboxylation, especially if the sample is heated or exposed to extreme pH.Avoid high temperatures and maintain a neutral pH during sample preparation and handling whenever possible.

Quantitative Data Summary

Condition Parameter Expected Stability Trend Notes
Temperature Half-lifeDecreases significantly with increasing temperature.Avoid temperatures above 40°C for prolonged periods.
pH StabilityMost stable around neutral pH (6-7.5).Degradation is accelerated under both strongly acidic (pH < 3) and strongly basic (pH > 9) conditions.
Light PhotostabilitySusceptible to degradation under UV light.The rate of degradation will depend on the intensity and wavelength of the light source.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways for this compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a solution of the compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks and calculate the percentage of degradation.

Visualizations

degradation_pathways cluster_decarboxylation Decarboxylation cluster_oxidation Oxidation cluster_photodegradation Photodegradation main This compound decarbox 4-Phenyl-2-pentanone + CO2 main->decarbox Heat, Extreme pH oxid Hydroperoxides / Side-chain cleavage products main->oxid O2, Light, Metal ions photo Ring-hydroxylated species, Ring-cleavage products main->photo UV Light

Caption: Potential degradation pathways for this compound.

experimental_workflow start Start: Sample of this compound prep Sample Preparation - Accurate weighing - Dissolution in appropriate solvent start->prep stress Application of Stress Condition (Heat, pH, Light, Oxidizing Agent) prep->stress analysis Analytical Measurement (e.g., HPLC-UV, LC-MS) stress->analysis data Data Analysis - Identify degradants - Quantify purity loss analysis->data end End: Stability Profile data->end

Caption: General experimental workflow for a forced degradation study.

Technical Support Center: Synthesis of 5-Oxo-4-phenylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Oxo-4-phenylhexanoic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent and effective method for the laboratory-scale synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with 2-methylglutaric anhydride (B1165640), using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). This reaction forms an aromatic ketone through electrophilic aromatic substitution.[1][2]

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields in Friedel-Crafts acylation can arise from several factors. Key areas to investigate include the purity and handling of the Lewis acid catalyst (which is highly sensitive to moisture), the quality of the reactants and solvent, the reaction temperature, and the stoichiometry of the reagents.[3][4] Inadequate quenching and workup procedures can also lead to product loss.

Q3: I am observing the formation of an unexpected isomer. What could be the cause?

A3: While Friedel-Crafts acylation is less prone to rearrangements compared to alkylation, the use of certain Lewis acids or high reaction temperatures can sometimes lead to isomerization.[5] However, in the acylation of benzene, isomer formation is not expected. If you are using a substituted benzene, the directing effects of the substituent will determine the position of acylation.

Q4: How critical is the stoichiometry of the aluminum chloride catalyst?

A4: In contrast to many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid catalyst.[6] This is because the aluminum chloride coordinates with the carbonyl oxygen of the product ketone, forming a stable complex.[3] This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of AlCl₃ per mole of the acylating agent is typically necessary.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive Lewis Acid Catalyst (AlCl₃): The catalyst is highly hygroscopic and will be deactivated by moisture.[7]1. Use a fresh, unopened container of anhydrous aluminum chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4]
2. Insufficient Catalyst: The product forms a complex with AlCl₃, requiring at least stoichiometric amounts.[3]2. Increase the molar ratio of AlCl₃ to the acylating agent. A common starting point is 1.1 to 1.5 equivalents.
3. Poor Quality Reactants: Impurities in benzene or 2-methylglutaric anhydride can inhibit the reaction.3. Use freshly distilled benzene and ensure the anhydride is pure.
4. Suboptimal Reaction Temperature: The reaction may have a specific activation energy that is not being met, or the temperature may be too high, leading to decomposition.[7]4. Experiment with a range of temperatures. Start at a lower temperature (e.g., 0-5 °C) during the addition of reactants and then gradually warm to room temperature or gently heat under reflux, monitoring the reaction by TLC.
Formation of Tarry Byproducts 1. Excessively High Reaction Temperature: High temperatures can lead to polymerization and decomposition of reactants and products.1. Maintain a controlled reaction temperature. Consider running the reaction at a lower temperature for a longer duration.
2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in side reactions.2. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) and quench the reaction upon completion.
Difficult Product Purification 1. Incomplete Quenching of the Catalyst: Residual aluminum salts can complicate extraction and purification.1. Quench the reaction by carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to fully decompose the aluminum chloride complex.[4]
2. Emulsion Formation During Workup: The presence of aluminum salts can lead to the formation of stable emulsions between the aqueous and organic layers.2. To break up emulsions, add a saturated solution of sodium chloride (brine) during the extraction process.[4]
3. Co-elution of Impurities during Chromatography: Similar polarity of byproducts can make chromatographic separation challenging.3. Optimize the solvent system for column chromatography by first performing TLC analysis with various solvent mixtures to achieve good separation between the product and impurities.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the acylation of benzene with 2-methylglutaric anhydride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 2-Methylglutaric Anhydride

  • Anhydrous Benzene

  • Dichloromethane (B109758) (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Acylating Agent: Dissolve 2-methylglutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath).

  • Addition of Benzene: After the addition of the anhydride is complete, add anhydrous benzene (2.0 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition of benzene, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizations

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents Benzene Benzene Acylation Friedel-Crafts Acylation Benzene->Acylation Anhydride 2-Methylglutaric Anhydride Anhydride->Acylation Catalyst AlCl₃ (Lewis Acid) Catalyst->Acylation Solvent DCM (Solvent) Solvent->Acylation Intermediate Aluminum Chloride Complex Acylation->Intermediate Workup Aqueous Workup (HCl/H₂O) Intermediate->Workup Product This compound Workup->Product

Caption: Reaction scheme for the synthesis of this compound.

G Troubleshooting Low Yield Start Low Yield Observed CheckCatalyst Check AlCl₃ Activity & Stoichiometry Start->CheckCatalyst CheckReactants Verify Reactant & Solvent Purity Start->CheckReactants CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckWorkup Review Quenching & Extraction Start->CheckWorkup SolutionCatalyst Use Fresh, Anhydrous AlCl₃ (>1.1 eq.) CheckCatalyst->SolutionCatalyst SolutionReactants Purify/Distill Reactants & Solvent CheckReactants->SolutionReactants SolutionTemp Adjust Temperature Profile (Monitor by TLC) CheckTemp->SolutionTemp SolutionWorkup Ensure Complete Quenching & Efficient Extraction CheckWorkup->SolutionWorkup End Improved Yield SolutionCatalyst->End SolutionReactants->End SolutionTemp->End SolutionWorkup->End

Caption: A workflow for troubleshooting low yields in the synthesis.

References

Troubleshooting low yield in "5-Oxo-4-phenylhexanoic acid" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-Oxo-4-phenylhexanoic acid. The following information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes for this compound?

While a direct, optimized protocol for this compound is not extensively documented in publicly available literature, its structure suggests two primary synthetic strategies:

  • Michael Addition: This approach involves the conjugate addition of a phenyl nucleophile to an acceptor like 5-oxo-hex-2-enoic acid or a related derivative. This is a common method for forming carbon-carbon bonds at the β-position of an α,β-unsaturated carbonyl compound.

  • Friedel-Crafts Acylation: This classic reaction could be employed by reacting benzene (B151609) with a suitable acylating agent, such as a derivative of glutaric anhydride (B1165640) or a related five-carbon dicarboxylic acid chain bearing an appropriate leaving group.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields can often be attributed to several key factors, irrespective of the specific synthetic route. A systematic evaluation of the following is recommended:

  • Reagent Quality: Ensure all starting materials, solvents, and catalysts are pure and anhydrous where required. The presence of moisture is particularly detrimental to moisture-sensitive catalysts like aluminum chloride (AlCl₃) used in Friedel-Crafts reactions.[1]

  • Reaction Temperature: The optimal temperature is crucial. Some reactions require elevated temperatures to overcome the activation energy, while excessively high temperatures can lead to decomposition and side reactions.[1][2]

  • Catalyst Activity: The catalyst or base may be old, improperly stored, or unsuitable for your specific substrates. Ensure your catalyst is active and, in the case of a Michael addition, the base is strong enough to generate the necessary nucleophile.[2]

Q3: I'm observing multiple products in my reaction mixture. What are the likely side reactions?

The formation of multiple products is a common challenge. Depending on your synthetic approach, potential side reactions include:

  • For Michael Additions:

    • Bis-Addition: The product itself can sometimes act as a nucleophile and react with a second molecule of the Michael acceptor.[2]

    • Polymerization: α,β-unsaturated compounds are prone to polymerization, especially in the presence of strong bases or catalysts.[2]

    • Self-Condensation: The starting materials might undergo self-condensation reactions, such as an aldol (B89426) condensation.[2]

    • Retro-Michael Addition: The Michael addition is reversible, and under certain conditions (e.g., high temperature), the product can revert to the starting materials.[2]

  • For Friedel-Crafts Acylations:

    • Polysubstitution: More than one acyl group may be introduced onto the benzene ring.[3]

    • Rearrangement: The acylium ion formed during the reaction can potentially undergo rearrangement, leading to isomeric products.[3]

Troubleshooting Guide

Problem 1: Low or No Product Formation
Potential CauseSuggested Solution(s)
Inactive Catalyst or Base Use a fresh, properly stored catalyst or base. For Friedel-Crafts reactions, ensure the Lewis acid (e.g., AlCl₃) is anhydrous.[1] For Michael additions, select a base of appropriate strength to generate the nucleophile without promoting side reactions.[4]
Poor Nucleophile Generation (Michael Addition) If using a base to generate a nucleophile, ensure it is strong enough to deprotonate the precursor. The presence of acidic impurities can quench the nucleophile.[2]
Deactivated Aromatic Ring (Friedel-Crafts) Friedel-Crafts reactions are less effective on aromatic rings with electron-withdrawing groups.[1][5] If your benzene derivative is deactivated, consider alternative coupling strategies.
Suboptimal Temperature Optimize the reaction temperature. Run small-scale trials at different temperatures to find the optimal balance between reaction rate and side product formation.[1][2]
Inappropriate Solvent The solvent should fully dissolve the reactants and be appropriate for the reaction type. For Friedel-Crafts, ensure an anhydrous, non-coordinating solvent. For Michael additions, the solvent polarity can influence reactivity.[2]
Problem 2: Formation of Multiple Byproducts
Potential CauseSuggested Solution(s)
Incorrect Stoichiometry Carefully control the molar ratios of your reactants. In Michael additions, adjusting the ratio of the nucleophile to the acceptor can minimize bis-addition.[2]
High Reaction Temperature Elevated temperatures can favor side reactions.[1][2] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Unfavorable Reaction Conditions For Michael additions, the choice of a weaker base can sometimes reduce side reactions.[4] For Friedel-Crafts, the order of addition of reagents can influence the outcome.
Air or Moisture Contamination Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for moisture-sensitive reactions like Friedel-Crafts.[1]

Experimental Protocols

Below are hypothetical protocols for the synthesis of this compound based on established chemical principles. These should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Michael Addition Approach

This protocol is based on the conjugate addition of a phenyl group to an unsaturated keto-acid.

  • Preparation of the Michael Acceptor: Synthesize 5-oxohex-2-enoic acid from commercially available precursors.

  • Generation of the Phenyl Nucleophile: Prepare a phenylcopper reagent by reacting phenyllithium (B1222949) or a phenyl Grignard reagent with a copper(I) salt (e.g., CuI) in an anhydrous ether solvent at low temperature (e.g., -78 °C).

  • Conjugate Addition: Slowly add the prepared 5-oxohex-2-enoic acid to the phenylcopper reagent solution at low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Friedel-Crafts Acylation Approach

This protocol describes the acylation of benzene with a suitable precursor.

  • Preparation of the Acylating Agent: Prepare the acid chloride of 3-acetylglutaric acid or a related derivative.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in an excess of dry benzene (which acts as both solvent and reactant).

  • Addition of Acylating Agent: Cool the suspension in an ice bath and slowly add the acylating agent dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Quenching and Workup: Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with benzene or another suitable organic solvent.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by recrystallization or column chromatography.

Visualizations

Reaction_Pathway Plausible Michael Addition Pathway A Phenyl Nucleophile (e.g., Phenylcopper) C Enolate Intermediate A->C + B Michael Acceptor (e.g., 5-oxohex-2-enoic acid) B->C + D This compound (Product) C->D Protonation (Workup) E Side Products (e.g., Bis-adduct, Polymer) C->E Side Reactions

Caption: A diagram illustrating a plausible Michael addition pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_catalyst Confirm Catalyst/Base Activity check_reagents->check_catalyst optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) optimize_temp->analyze_byproducts adjust_stoichiometry Adjust Reactant Stoichiometry analyze_byproducts->adjust_stoichiometry Byproducts Identified change_conditions Modify Solvent or Base/Catalyst analyze_byproducts->change_conditions Reaction Stalled success Yield Improved adjust_stoichiometry->success change_conditions->success

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of 5-Oxo-4-phenylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Oxo-4-phenylhexanoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and versatile method for synthesizing this compound is a three-step process:

  • Michael Addition: Reaction of phenylacetonitrile (B145931) with ethyl acrylate (B77674) in the presence of a base to form ethyl 3-cyano-3-phenylpropanoate.

  • Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile and ester functionalities of ethyl 3-cyano-3-phenylpropanoate to yield 3-phenylglutaric acid.

  • Acylation: Conversion of 3-phenylglutaric acid to its anhydride (B1165640), followed by reaction with an acetylating agent (e.g., a methyl organometallic reagent) to introduce the acetyl group and yield the final product.

Q2: What are the main challenges in the Michael addition step?

The primary challenges in the Michael addition of phenylacetonitrile to ethyl acrylate include the potential for polymerization of the ethyl acrylate, self-condensation of the phenylacetonitrile, and the possibility of a retro-Michael reaction, which can reduce the overall yield.[1] Careful control of reaction conditions, such as temperature and the rate of addition of reactants, is crucial.

Q3: Why is the hydrolysis of the dinitrile intermediate sometimes problematic?

Hydrolysis of the dinitrile can sometimes be slow or incomplete, leading to the formation of amide intermediates instead of the desired dicarboxylic acid.[2] Strong acidic or basic conditions and elevated temperatures are typically required to drive the reaction to completion.

Q4: What are the key considerations for the final acylation step?

The final acylation step requires the selective addition of an acetyl group. This is often achieved by converting the 3-phenylglutaric acid to the corresponding cyclic anhydride, which can then be opened by a nucleophilic acetylating agent. Side reactions can occur if the acylation agent is too reactive, leading to multiple additions or other unwanted transformations.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in the Michael Addition Step
Possible Cause Recommended Solution(s)
Polymerization of Ethyl Acrylate - Maintain a low reaction temperature to minimize spontaneous polymerization.[2][3][4] - Add the ethyl acrylate slowly to the reaction mixture containing the base and phenylacetonitrile. - Consider using a radical inhibitor in small quantities if polymerization is a persistent issue.
Self-condensation of Phenylacetonitrile - Use a non-nucleophilic base or carefully control the stoichiometry of a stronger base. - Keep the reaction temperature low to disfavor self-condensation reactions.
Retro-Michael Addition - Ensure the reaction is worked up promptly after completion to isolate the product. - Use aprotic solvents that can stabilize the enolate intermediate.[5][6]
Insufficient Base - Use a stoichiometric amount of a suitable base (e.g., sodium ethoxide) to ensure complete deprotonation of phenylacetonitrile.
Problem 2: Incomplete Hydrolysis of Ethyl 3-cyano-3-phenylpropanoate
Possible Cause Recommended Solution(s)
Amide Intermediate Formation - Increase the reaction time and/or temperature to ensure complete hydrolysis of both the nitrile and ester groups. - Use a higher concentration of acid (e.g., concentrated HCl) or base (e.g., 6M NaOH) for the hydrolysis.[2]
Precipitation of Reactant/Intermediate - Ensure adequate solvent is present to maintain a homogeneous solution throughout the reaction. - Vigorous stirring is essential, especially for heterogeneous mixtures.
Problem 3: Side Reactions During Acylation
Possible Cause Recommended Solution(s)
Di-acylation or Other Side Reactions - Convert 3-phenylglutaric acid to its cyclic anhydride first to control the regioselectivity of the acylation. - Use a less reactive acetylating agent or control the stoichiometry carefully.
Low Reactivity of the Anhydride - Use a more potent nucleophilic acetylating agent, such as a Grignard reagent (e.g., methylmagnesium bromide). - Ensure anhydrous conditions for the acylation reaction, as water will quench the organometallic reagent.

Experimental Protocols

Step 1: Michael Addition of Phenylacetonitrile to Ethyl Acrylate
  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reaction: Sodium ethoxide (1.0 equivalent) is dissolved in anhydrous ethanol. Phenylacetonitrile (1.0 equivalent) is added dropwise to the stirred solution at room temperature.

  • Addition: Ethyl acrylate (1.1 equivalents) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 30°C.

  • Reaction Completion: The mixture is stirred at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: The reaction is quenched with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-cyano-3-phenylpropanoate.

Step 2: Hydrolysis of Ethyl 3-cyano-3-phenylpropanoate
  • Setup: The crude product from Step 1 is placed in a round-bottom flask with a reflux condenser.

  • Reaction: A solution of 6M hydrochloric acid is added, and the mixture is heated to reflux.

  • Reaction Completion: The reaction is refluxed for 12-24 hours until the disappearance of the starting material is confirmed by TLC.

  • Work-up: The reaction mixture is cooled, and the precipitated 3-phenylglutaric acid is collected by filtration, washed with cold water, and dried.

Step 3: Acylation of 3-Phenylglutaric Acid
  • Anhydride Formation: 3-Phenylglutaric acid is refluxed with acetic anhydride for 2 hours. The excess acetic anhydride is removed by distillation to yield 3-phenylglutaric anhydride.[7]

  • Acylation Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere. The 3-phenylglutaric anhydride is dissolved in a dry ethereal solvent.

  • Grignard Reaction: A solution of methylmagnesium bromide in diethyl ether (1.1 equivalents) is added dropwise to the stirred solution of the anhydride at 0°C.

  • Reaction Completion: The mixture is stirred at room temperature for 1-2 hours.

  • Work-up: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is acidified with dilute HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and the solvent is evaporated to give the crude this compound, which can be purified by recrystallization or column chromatography.

Visualizations

Synthetic Pathway for this compound

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Acylation A Phenylacetonitrile C Ethyl 3-cyano-3-phenylpropanoate A->C Base (e.g., NaOEt) B Ethyl Acrylate B->C D 3-Phenylglutaric Acid C->D H3O+ / Heat E 3-Phenylglutaric Anhydride D->E Acetic Anhydride F This compound E->F 1. CH3MgBr 2. H3O+

Caption: Proposed synthetic workflow for this compound.

Side Reactions in Michael Addition

G cluster_main Michael Addition cluster_side Potential Side Reactions Start Phenylacetonitrile + Ethyl Acrylate Product Ethyl 3-cyano-3-phenylpropanoate Start->Product Base Side1 Poly(ethyl acrylate) Start->Side1 Polymerization Side2 Phenylacetonitrile Dimer Start->Side2 Self-condensation Side3 Retro-Michael Products Product->Side3 Retro-Michael Addition

Caption: Common side reactions in the Michael addition step.

Troubleshooting Workflow

G Start Low Yield of Final Product Q1 Which step shows low yield? Start->Q1 Step1 Michael Addition Q1->Step1 Step 1 Step2 Hydrolysis Q1->Step2 Step 2 Step3 Acylation Q1->Step3 Step 3 Troubleshoot1 Check for polymerization, self-condensation, or retro-Michael reaction. Step1->Troubleshoot1 Troubleshoot2 Verify complete hydrolysis, check for amide intermediate. Step2->Troubleshoot2 Troubleshoot3 Confirm anhydride formation, check for di-acylation. Step3->Troubleshoot3 Solution1 Adjust temperature, reactant addition rate, and base. Troubleshoot1->Solution1 Solution2 Increase reaction time/temp, use stronger acid/base. Troubleshoot2->Solution2 Solution3 Use cyclic anhydride, control stoichiometry. Troubleshoot3->Solution3

Caption: A logical workflow for troubleshooting low product yield.

References

"5-Oxo-4-phenylhexanoic acid" storage and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving 5-Oxo-4-phenylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture ingress and contamination.[1][2] For long-term storage, refrigeration at 2-8°C is advisable.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, appropriate personal protective equipment should be worn. This includes chemical-resistant gloves, safety goggles or glasses with side shields, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

Q3: What are the known incompatibilities of this compound?

This compound should be kept away from strong oxidizing agents and strong acids, as these may cause vigorous reactions.[1]

Q4: How should I handle a spill of this compound?

In the event of a small spill, the material should be carefully swept up to avoid generating dust and placed in a suitable, labeled container for disposal.[1] For larger spills, the area should be evacuated, and appropriate respiratory protection should be worn. The spilled material should be contained and collected for disposal according to local regulations. Do not allow the substance to enter drains.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Verify storage conditions (temperature, humidity, light exposure). For sensitive experiments, consider using a freshly opened batch of the compound.
Contamination of the sample.Ensure proper handling procedures are followed to prevent cross-contamination. Use clean spatulas and weighing boats for each measurement.
Low solubility in a particular solvent The compound may have limited solubility in the chosen solvent.Consult literature for appropriate solvents for similar compounds. Consider gentle heating or sonication to aid dissolution, if the compound's stability at elevated temperatures is known.
Unexpected peaks in analytical data (e.g., HPLC, NMR) Presence of impurities from synthesis or degradation products.Review the certificate of analysis for the starting material. If degradation is suspected, a forced degradation study can help identify potential degradation products.
Reaction with solvent or other components in the mixture.Ensure the solvent is of high purity and compatible with the compound. Run a blank experiment with the solvent and other reagents to rule out interferences.

Experimental Protocols

General Protocol for Solution Preparation
  • Materials: this compound, appropriate solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol), calibrated balance, volumetric flask, magnetic stirrer, and stir bar.

  • Procedure:

    • Determine the desired concentration of the solution.

    • Accurately weigh the required amount of this compound using a calibrated balance.

    • Transfer the weighed compound to a clean, dry volumetric flask.

    • Add a portion of the solvent to the flask and swirl gently to dissolve the compound. A magnetic stirrer can be used to facilitate dissolution.

    • Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Store the prepared solution in a tightly sealed container, protected from light, and at the appropriate temperature.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage check_handling Review Handling Procedures (Cross-contamination) start->check_handling check_purity Analyze Compound Purity (e.g., HPLC, NMR) start->check_purity improper_storage Issue: Improper Storage check_storage->improper_storage Deviation found end End: Consistent Results check_storage->end No issues contamination Issue: Contamination check_handling->contamination Deviation found check_handling->end No issues impurity_degradation Issue: Impurity or Degradation check_purity->impurity_degradation Unexpected peaks check_purity->end Purity confirmed solution_storage Action: Use fresh compound, store properly improper_storage->solution_storage solution_handling Action: Implement stricter aseptic techniques contamination->solution_handling solution_purity Action: Purify compound or acquire new batch impurity_degradation->solution_purity solution_storage->end solution_handling->end solution_purity->end

Caption: Troubleshooting workflow for inconsistent experimental results.

This guide is intended to provide general recommendations. Researchers should always consult relevant safety data sheets and institutional guidelines before working with any chemical.

References

Technical Support Center: Resolving Enantiomers of 5-Oxo-4-phenylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of 5-Oxo-4-phenylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving the enantiomers of a chiral carboxylic acid like this compound?

A1: The three primary methods for resolving chiral carboxylic acids are:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral base (resolving agent) to form two diastereomeric salts.[1][2][3] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.[4][5][6][7][8][9][10]

  • Enzymatic Resolution: This method utilizes enzymes, typically lipases, to selectively catalyze a reaction (e.g., esterification) on one of the enantiomers, allowing the unreacted enantiomer to be separated.[11][12][13][14][15][16][17][18][19][20][21]

Q2: How do I choose the right resolving agent for diastereomeric salt formation?

A2: The selection of a suitable resolving agent is crucial and often requires screening.[1][2] Commonly used chiral bases for resolving carboxylic acids include alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine.[22] The ideal resolving agent will form diastereomeric salts with a significant difference in solubility in a particular solvent, leading to efficient separation.[2]

Q3: What are the key parameters to optimize in a chiral HPLC method?

A3: For successful chiral HPLC separation, you should focus on optimizing the following:

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based CSPs are often effective for separating chiral acids.[4][7][8][9][10][23][24]

  • Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., isopropanol (B130326), ethanol) and any additives (e.g., trifluoroacetic acid for acidic compounds), significantly impacts selectivity and resolution.[7][8][9][10][23][24]

  • Temperature: Temperature can affect the thermodynamics of the chiral recognition process, and lower temperatures often improve resolution.

  • Flow Rate: Chiral separations can benefit from lower flow rates, which can increase efficiency.

Q4: Can I use enzymatic resolution for a keto acid like this compound?

A4: Yes, enzymatic resolution is a viable option. Typically, this involves a kinetic resolution of a racemic ester derivative of the carboxylic acid.[20] Lipases are commonly used to selectively hydrolyze one of the enantiomeric esters, leaving the other enantiomer unreacted.[12][13][14][15][16][17][18][19][20][21] Alternatively, enzymes can be used for the asymmetric synthesis of one enantiomer, for instance, through the asymmetric reduction of a prochiral precursor.[16]

Troubleshooting Guides

Diastereomeric Salt Formation
Issue Possible Cause(s) Troubleshooting Steps
No crystallization occurs. The diastereomeric salts are too soluble in the chosen solvent. The concentration of the salts is below the saturation point.- Try a less polar solvent or a solvent mixture. - Increase the concentration by evaporating some of the solvent. - Add an anti-solvent to induce precipitation. - Cool the solution to a lower temperature. - Try seeding with a small crystal of the desired diastereomeric salt.[1]
Oiling out instead of crystallization. The level of supersaturation is too high. The temperature is above the melting point of the solvated salt.- Use a more dilute solution. - Employ a slower cooling rate. - Ensure vigorous stirring. - Choose a solvent system where crystallization can occur at a higher temperature.[1]
Low yield of the desired diastereomeric salt. The desired salt is still significantly soluble in the mother liquor. The crystallization process was stopped prematurely.- Optimize the solvent and temperature to further decrease the solubility of the target salt. - Allow for a longer crystallization time. - Consider racemizing and recycling the unwanted enantiomer from the mother liquor.[1]
Low diastereomeric excess (d.e.) of the crystallized salt. The solubilities of the two diastereomeric salts are too similar in the chosen solvent. Co-crystallization of both diastereomers is occurring.- Screen for a different resolving agent. - Screen a wider range of solvents and solvent mixtures. - Perform recrystallization of the obtained diastereomeric salt.
Chiral HPLC
Issue Possible Cause(s) Troubleshooting Steps
No separation of enantiomers (co-elution). The chiral stationary phase (CSP) is not suitable for the analyte. The mobile phase composition is not optimal.- Screen different types of CSPs (e.g., polysaccharide-based, protein-based). - Change the organic modifier (e.g., from isopropanol to ethanol). - Add or adjust the concentration of an acidic or basic modifier. - Switch between normal-phase, reversed-phase, or polar organic mode.[4][7][8][9][10]
Poor resolution. The mobile phase composition is not optimal. The flow rate is too high. The temperature is not optimized.- Adjust the ratio of the organic modifier in the mobile phase. - Decrease the flow rate. - Decrease the column temperature.
Poor peak shape (tailing or fronting). The sample is dissolved in a solvent stronger than the mobile phase. Secondary interactions between the analyte and the stationary phase.- Dissolve the sample in the mobile phase. - Add a modifier to the mobile phase (e.g., a small amount of acid for an acidic analyte).
Enzymatic Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low or no enzyme activity. The enzyme is not active under the reaction conditions (pH, temperature, solvent). The substrate is not a good fit for the enzyme's active site.- Screen different enzymes (e.g., various lipases). - Optimize the pH, temperature, and solvent system. - Ensure the correct ester derivative of the carboxylic acid is used as the substrate.
Low enantioselectivity (low e.e. of product and/or remaining substrate). The enzyme does not effectively discriminate between the two enantiomers.- Screen a wider range of enzymes. - Modify the substrate (e.g., change the ester group) to enhance the difference in interaction with the enzyme's active site.
Reaction stops before 50% conversion. Enzyme inhibition by the product or substrate. Enzyme denaturation over time.- Consider a fed-batch approach for substrate addition. - Immobilize the enzyme to improve its stability.

Quantitative Data for Resolution of Structurally Similar Compounds

Disclaimer: The following data is for the resolution of profens, which are structurally related to this compound. This information is provided for illustrative purposes, and optimal conditions for the target molecule may vary.

Table 1: Diastereomeric Salt Resolution of Ibuprofen

Resolving AgentSolventYield (%)Diastereomeric Excess (d.e.) (%)Reference
(S)-(-)-α-phenylethylamineHeptane/Ethanol85>98F. D. Bellamy et al., J. Org. Chem. 1988, 53 (13), pp 3143–3145
(S)-(-)-α-phenylethylamineAqueous KOH5340T. Lee et al., Ind. Eng. Chem. Res. 2023, 62, 4, 1859–1869

Table 2: Chiral HPLC Separation of Profens

CompoundChiral Stationary PhaseMobile PhaseResolution (Rs)Reference
Ibuprofenα1-acid glycoproteinPhosphate buffer/Acetonitrile>1.5M. E. P. de la Ossa et al., J. Chromatogr. A 2011, 1218 (35), pp 5996-6003
NaproxenAmylose-1Methanol/Water/Acetic acid3.21L. A. Pap et al., Molecules 2022, 27(9), 2986

Table 3: Enzymatic Resolution of 2-Arylpropionic Acid Esters

SubstrateEnzymeProduct e.e. (%)Substrate e.e. (%)Reference
Ethyl (R,S)-naproxenateEsterase (Est924 mutant)95>99Y. Wang et al., Front. Bioeng. Biotechnol. 2021, 9, 691881
Ethyl (R,S)-ibuprofenateEsterase (Est924 mutant)74.5>99Y. Wang et al., Front. Bioeng. Biotechnol. 2021, 9, 691881

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution (General Procedure)
  • Screening: In parallel vials, dissolve the racemic this compound and 0.5-1.0 equivalents of various chiral resolving agents in a range of solvents. Allow the vials to stand at room temperature or in a cooling bath to induce crystallization.[2]

  • Isolation and Analysis: Isolate any crystals by filtration and analyze the solid and mother liquor by chiral HPLC to determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.).

  • Optimization: Once a promising resolving agent and solvent system are identified, optimize the stoichiometry, concentration, and cooling profile to maximize yield and d.e.

  • Regeneration of Enantiomer: Dissolve the purified diastereomeric salt in water and adjust the pH with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free acid. Extract the enantiomerically enriched this compound with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.[3]

Protocol 2: Chiral HPLC Method Development (General Procedure)
  • Column and Mobile Phase Screening: Begin by screening a set of chiral stationary phases (e.g., polysaccharide-based columns) with a generic set of mobile phases in normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile with an acidic modifier) modes.

  • Optimization: Once partial separation is observed, optimize the mobile phase composition by adjusting the ratio of the organic modifier and the concentration of any additives. Also, investigate the effect of column temperature and flow rate on the resolution.

  • Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.

Protocol 3: Enzymatic Kinetic Resolution (General Procedure)
  • Substrate Preparation: Synthesize the racemic ester of this compound (e.g., methyl or ethyl ester).

  • Enzyme Screening: In parallel reactions, incubate the racemic ester with a panel of lipases in a suitable organic solvent (e.g., MTBE or toluene) or a biphasic system.

  • Monitoring the Reaction: Monitor the progress of the reaction by chiral HPLC or GC, measuring the e.e. of the remaining ester and the produced acid. The ideal reaction is stopped at approximately 50% conversion.

  • Work-up and Separation: After the reaction, separate the enzyme (e.g., by filtration). The resulting mixture of the unreacted ester and the produced acid can be separated by extraction or chromatography. The ester can then be hydrolyzed to obtain the other enantiomer of the acid.

Visualizations

Diastereomeric_Salt_Resolution racemate Racemic this compound dissolution Dissolution & Salt Formation racemate->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution solvent Solvent solvent->dissolution crystallization Fractional Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Contains More Soluble Salt) filtration->mother_liquor Liquid regeneration1 Regeneration (Acidification) less_soluble_salt->regeneration1 regeneration2 Regeneration (Acidification) mother_liquor->regeneration2 enantiomer1 Enantiomer 1 regeneration1->enantiomer1 enantiomer2 Enantiomer 2 regeneration2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Chiral_HPLC_Workflow racemic_sample Racemic Sample injection Injection racemic_sample->injection hplc_column Chiral HPLC Column injection->hplc_column separation Separation on CSP hplc_column->separation detector Detector (UV/MS) separation->detector chromatogram Chromatogram detector->chromatogram enantiomer1 Enantiomer 1 chromatogram->enantiomer1 Peak 1 enantiomer2 Enantiomer 2 chromatogram->enantiomer2 Peak 2

Caption: Experimental workflow for chiral HPLC separation.

Enzymatic_Resolution racemic_ester Racemic Ester of This compound reaction Enzymatic Hydrolysis (Kinetic Resolution) racemic_ester->reaction enzyme Lipase enzyme->reaction separation Separation (Extraction/Chromatography) reaction->separation ~50% Conversion unreacted_ester Unreacted Ester (Enantiomer 1) separation->unreacted_ester acid_product Acid Product (Enantiomer 2) separation->acid_product hydrolysis Hydrolysis unreacted_ester->hydrolysis acid_from_ester Acid from Ester (Enantiomer 1) hydrolysis->acid_from_ester

Caption: Workflow for enzymatic kinetic resolution of a racemic ester.

References

Technical Support Center: Synthesis of 5-Oxo-4-phenylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Oxo-4-phenylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most common synthetic approaches for this compound and analogous structures are the Friedel-Crafts acylation and the Michael addition. The Friedel-Crafts route typically involves the acylation of benzene (B151609) with a suitable derivative of adipic acid. The Michael addition route often employs the conjugate addition of a phenyl-containing nucleophile to an appropriate unsaturated ester, followed by hydrolysis.

Q2: What are the primary safety concerns when scaling up the Friedel-Crafts acylation route?

A2: The primary safety concerns with the Friedel-Crafts acylation scale-up include the handling of anhydrous aluminum chloride (AlCl₃), a water-sensitive and corrosive Lewis acid, and managing the highly exothermic nature of both the reaction and the quenching step.[1][2][3][4] The reaction of AlCl₃ with water is violent and releases hydrogen chloride (HCl) gas.[1]

Q3: Why is my yield of this compound decreasing upon scale-up of the Michael addition?

A3: A decrease in yield during the scale-up of a Michael addition can be attributed to several factors, including poor temperature control, leading to side reactions, and inefficient mixing.[5] The exothermic nature of the reaction can be more difficult to manage in larger reactors, potentially favoring thermodynamically controlled side products.[6]

Q4: How can I minimize the formation of byproducts in the Friedel-Crafts acylation?

A4: To minimize byproducts in a Friedel-Crafts acylation, it is crucial to control the reaction temperature and the rate of addition of reagents.[7] Using a stoichiometric amount of the Lewis acid catalyst is important, as the product ketone can form a complex with the catalyst, preventing further reactions.[8][9]

Troubleshooting Guides

Route 1: Friedel-Crafts Acylation

Issue 1: Low Yield of this compound

Possible CauseRecommended Solution(s)
Incomplete Reaction - Ensure the reaction is monitored to completion (e.g., by TLC or HPLC).- At larger scales, reaction times may need to be extended due to mass transfer limitations.
Catalyst Deactivation - Anhydrous aluminum chloride is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][3]- Use a fresh, high-quality grade of aluminum chloride.
Product Loss During Work-up - The product forms a complex with aluminum chloride that must be hydrolyzed during quenching.[7][10] Ensure complete hydrolysis by adding the reaction mixture to a sufficient amount of crushed ice and dilute acid.[11][12]- Perform multiple extractions of the aqueous layer with a suitable organic solvent to ensure full recovery of the product.
Sub-optimal Reaction Temperature - The reaction is often exothermic.[7] Maintain a consistent temperature throughout the reaction. On a larger scale, this may require a reactor with efficient cooling capabilities.

Issue 2: Difficult or Uncontrolled Quenching

Possible CauseRecommended Solution(s)
Highly Exothermic Quench - Crucially, always add the reaction mixture slowly to a vigorously stirred slurry of crushed ice and water/dilute acid. Never add water to the reaction mixture.[12][13]- Ensure the quenching vessel is large enough to accommodate potential foaming and splashing and is adequately cooled in an ice bath.
Formation of Emulsions - The formation of aluminum salts can lead to emulsions during the work-up.[11] The addition of a saturated brine solution can help to break up emulsions.- Filtration through a pad of celite may be necessary to remove fine inorganic precipitates.
Route 2: Michael Addition

Issue 1: Formation of Side Products

Possible CauseRecommended Solution(s)
1,2-Addition vs. 1,4-Addition - Michael additions are prone to competing 1,2-addition reactions.[14][15][16] The choice of base and solvent can influence the selectivity. Weaker bases tend to favor the desired 1,4-addition.[16]
Polymerization or Self-Condensation - The Michael acceptor or the enolate intermediate can undergo self-condensation or polymerization, especially at higher temperatures.[14] Maintain a low reaction temperature and add the Michael donor slowly to the acceptor.
Reversibility of the Reaction - The Michael addition is often reversible. Ensure that the reaction is worked up under conditions that prevent the retro-Michael reaction. This can often be achieved by quenching the reaction with a proton source to neutralize the enolate intermediate.

Issue 2: Inconsistent Reaction Rates at Scale

Possible CauseRecommended Solution(s)
Inefficient Mixing - At larger scales, inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent reaction progress and increased side product formation. Ensure the reactor is equipped with an appropriate stirrer for the scale of the reaction.
Solvent Effects - The choice of solvent can significantly impact the rate of a Michael addition.[17][18][19] Ensure that the solvent used is suitable for the scale and can effectively dissipate heat.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Adipic Anhydride (B1165640)
  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq.) and a suitable solvent (e.g., dichloromethane). The suspension is cooled to 0-5 °C in an ice bath.

  • Reagent Addition: A solution of adipic anhydride (1.0 eq.) in the same solvent is added dropwise to the cooled suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC or HPLC.

  • Quenching: The reaction mixture is slowly transferred to a separate vessel containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[11][20]

  • Work-up: The layers are separated. The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Protocol 2: Michael Addition of a Phenyl Enolate to an Acrylate (B77674) Ester
  • Enolate Formation: A suitable phenyl-containing ketone (e.g., acetophenone) is dissolved in an anhydrous solvent (e.g., THF) and cooled to -78 °C. A strong, non-nucleophilic base (e.g., LDA) is added slowly to form the enolate.

  • Michael Addition: An acrylate ester (e.g., ethyl acrylate) is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for a few hours.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Hydrolysis: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

  • Purification: The crude this compound is purified by recrystallization or column chromatography.

Quantitative Data Summary

Table 1: Comparison of Friedel-Crafts Acylation at Lab vs. Pilot Scale

ParameterLab Scale (10 g)Pilot Scale (1 kg)Notes
Reactant Ratio (Benzene:Anhydride:AlCl₃) 10 : 1 : 1.110 : 1 : 1.1Maintaining an excess of benzene can help with solubility and reaction rate.
Reaction Temperature 0-5 °C (addition), 25 °C (reaction)0-5 °C (addition), 25 °C (reaction)Requires a reactor with efficient cooling to maintain this at scale.
Addition Time 30 minutes4-6 hoursSlower addition at scale is crucial for temperature control.
Typical Yield (Isolated) 75-85%60-70%Yield reduction at scale can be due to mixing and heat transfer issues.
Major Impurity Diacylated productDiacylated product, starting materialIncomplete reaction can be more prevalent at larger scales.

Table 2: Effect of Base on Michael Addition Selectivity (1,4- vs. 1,2-addition)

BaseSolventTemperature (°C)1,4-Addition Product (%)1,2-Addition Product (%)
LDATHF-78>95<5
NaOEtEtOH258020
DBUCH₂Cl₂09010

Visualizations

G cluster_start Troubleshooting Low Yield in Friedel-Crafts Acylation start Low Yield Observed q1 Was the reaction monitored to completion? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Were anhydrous conditions maintained? a1_yes->q2 s1 Action: Monitor reaction by TLC/HPLC. Extend reaction time at scale. a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the work-up procedure optimized? a2_yes->q3 s2 Action: Thoroughly dry all glassware. Use fresh anhydrous AlCl₃ under inert atmosphere. a2_no->s2 s2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Yield Improved a3_yes->end_node s3 Action: Ensure complete hydrolysis during quench. Perform multiple extractions. a3_no->s3 s3->q3

Troubleshooting workflow for low yield in Friedel-Crafts acylation.

G cluster_workflow Experimental Workflow: Friedel-Crafts Acylation setup 1. Reaction Setup - Charge reactor with AlCl₃ and solvent - Cool to 0-5 °C addition 2. Reagent Addition - Add adipic anhydride solution dropwise - Maintain T < 10 °C setup->addition reaction 3. Reaction - Stir at room temperature - Monitor to completion addition->reaction quench 4. Quenching - Slowly add mixture to ice/HCl reaction->quench workup 5. Work-up - Separate layers - Extract aqueous phase - Wash organic phase quench->workup purification 6. Purification - Dry and concentrate - Recrystallize or chromatograph workup->purification

Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.

References

Validation & Comparative

A Comparative Guide to Keto Acids in Biological Systems: Benchmarking 5-Oxo-4-phenylhexanoic acid Against Key Metabolic Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and drug discovery, keto acids represent a class of molecules with profound implications for cellular energy, signaling, and homeostasis. While compounds like alpha-ketoglutarate (B1197944) (α-KG) and the ketone body β-hydroxybutyrate (BHB) are extensively studied for their multifaceted biological roles, the functional significance of many other keto acids, including 5-Oxo-4-phenylhexanoic acid, remains largely uncharted. This guide provides a comparative analysis of this compound against well-established keto acids, highlighting the current state of knowledge and providing a framework for future investigation. Due to the limited available data on this compound, this comparison primarily focuses on the biological activities of α-KG, BHB, acetoacetate (B1235776), and branched-chain keto acids (BCKAs), with the aim of contextualizing the potential research avenues for lesser-known molecules in this class.

Overview of Keto Acids in Biological Systems

Keto acids are organic compounds characterized by the presence of both a carboxylic acid and a ketone functional group. Their roles in biology are diverse, ranging from central intermediates in metabolism to potent signaling molecules that can modulate gene expression and cellular processes.

  • This compound: Currently, there is a significant lack of publicly available scientific literature detailing the biological activities of this compound. Its structural features, including a phenyl group, suggest potential interactions with biological systems that differ from the more common, smaller keto acids. Further research is necessary to elucidate its metabolic fate and physiological effects.

  • Alpha-Ketoglutarate (α-KG): A key intermediate in the Krebs cycle, α-KG is central to cellular energy production.[1][2] Beyond its metabolic role, it is a crucial nitrogen scavenger and a precursor for the synthesis of amino acids like glutamate (B1630785) and glutamine, thereby influencing protein metabolism.[1][2] Emerging research has highlighted its role in epigenetic regulation and as a signaling molecule that can extend lifespan in model organisms.[3][4]

  • β-Hydroxybutyrate (BHB): The most abundant ketone body, BHB serves as a vital alternative energy source for tissues, particularly the brain, during periods of low glucose availability. It is now recognized as a potent signaling molecule with anti-inflammatory, antioxidant, and neuroprotective properties, partly through its action as a histone deacetylase (HDAC) inhibitor.

  • Acetoacetate (AcAc): Another primary ketone body, acetoacetate is a precursor to BHB and acetone. It is an effective energy source for extrahepatic tissues. Recent studies have also uncovered a signaling role for acetoacetate in promoting muscle cell proliferation and regeneration.[5][6]

  • Branched-Chain Keto Acids (BCKAs): Derived from the transamination of branched-chain amino acids (leucine, isoleucine, and valine), BCKAs such as α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV) are important metabolic intermediates. Elevated levels of BCKAs are associated with certain metabolic diseases.

Comparative Performance in Biological Assays

The following tables summarize quantitative data from various biological assays, comparing the effects of the well-characterized keto acids. Data for this compound is not available.

Table 1: Effects on Cellular Signaling Pathways
Keto AcidAssay TypeCell/Organism ModelConcentrationObserved EffectReference
α-Ketoglutarate Western BlotHT22 cells1-4 mMDose-dependent decrease in p-mTOR/mTOR ratio[7]
Gene Expression AnalysisDrosophila melanogaster5 µM in dietDownregulation of mTOR pathway genes (PI3K, TORC)[8][9]
β-Hydroxybutyrate Western Blot (Histone Acetylation)HEK293 cells1-2 mMDose-dependent increase in histone H3 acetylation (AcH3K9, AcH3K14)[10]
Cytokine Secretion Assay (LPS-stimulated)Human leukocytes1-5 mMSuppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[11]
Acetoacetate Western BlotC2C12 myoblasts5 mMActivation of the MEK1-ERK1/2-cyclin D1 pathway[6]
Table 2: Effects on Cellular Metabolism and Phenotype
Keto AcidAssay TypeCell/Organism ModelConcentrationObserved EffectReference
α-Ketoglutarate Lifespan AssayC. elegans8 mM~50% extension of lifespan[2]
ATP MeasurementHT22 cells1-4 mMIncrease in ATP levels[12]
β-Hydroxybutyrate HDAC Activity AssayIn vitroIC50 ~2-5 mM for HDAC1, HDAC2, HDAC3Inhibition of Class I HDACs[10]
Acetoacetate Cell Proliferation Assay (FACS)C2C12 myoblasts5 mMIncreased cell proliferation
ROS Production AssayHuman mesenchymal stem cells10 mM45-fold reduction in ROS production compared to glucose
Branched-Chain Keto Acids (BCKAs) BCKDH Activity AssayRat tissuesN/A (substrate)Measurement of NADH production from α-ketoisovalerate[13]

Signaling Pathways and Experimental Workflows

Signaling Pathways

alpha_ketoglutarate_signaling AKG α-Ketoglutarate ATP_Synthase ATP Synthase AKG->ATP_Synthase inhibits AMPK AMPK ATP_Synthase->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Lifespan Lifespan Extension Autophagy->Lifespan promotes

beta_hydroxybutyrate_signaling BHB β-Hydroxybutyrate HDACs Class I HDACs BHB->HDACs inhibits NLRP3 NLRP3 Inflammasome BHB->NLRP3 inhibits Histone_Acetylation Histone Acetylation HDACs->Histone_Acetylation increases Gene_Expression Gene Expression (e.g., FoxO3a, Mt2) Histone_Acetylation->Gene_Expression alters Inflammation Inflammation NLRP3->Inflammation reduces

acetoacetate_signaling AcAc Acetoacetate MEK1 MEK1 AcAc->MEK1 activates ERK1_2 ERK1/2 MEK1->ERK1_2 activates CyclinD1 Cyclin D1 ERK1_2->CyclinD1 upregulates Proliferation Muscle Cell Proliferation CyclinD1->Proliferation promotes

Experimental Workflow

experimental_workflow

Detailed Experimental Protocols

α-Ketoglutarate Concentration Measurement (Colorimetric Assay)

This protocol is based on commercially available assay kits.[14]

  • Principle: α-KG is transaminated to produce pyruvate, which is then used in a series of reactions to generate a colorimetric product detectable at 570 nm.

  • Sample Preparation:

    • Homogenize tissue (e.g., 20 mg) or cells (e.g., 2 x 10^6) in ice-cold α-KG Assay Buffer.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.

    • Deproteinize the supernatant using a 10 kDa molecular weight cutoff (MWCO) spin filter.

  • Assay Procedure:

    • Prepare a standard curve of α-KG (e.g., 0-10 nmol/well).

    • Add 50 µL of standards and deproteinized samples to a 96-well plate.

    • Prepare a reaction mix containing assay buffer, enzymes, and a colorimetric probe as per the kit instructions.

    • Add 50 µL of the reaction mix to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the α-KG concentration in the samples based on the standard curve.

β-Hydroxybutyrate (BHB) Histone Deacetylase (HDAC) Inhibition Assay

This protocol is adapted from studies investigating the epigenetic effects of BHB.[10]

  • Principle: The inhibition of HDAC activity by BHB leads to an increase in histone acetylation, which can be detected by Western blotting.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293) to 70-80% confluency.

    • Treat cells with varying concentrations of BHB (e.g., 0-10 mM) for a specified duration (e.g., 8 hours). A known HDAC inhibitor like Trichostatin A (TSA) can be used as a positive control.

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells and isolate nuclei.

    • Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H2SO4).

    • Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.

  • Western Blotting:

    • Separate the extracted histones by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-AcH3K9, anti-AcH3K14) and a loading control (e.g., anti-total Histone H3).

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the relative increase in histone acetylation.

Acetoacetate-Induced Muscle Cell Proliferation Assay

This protocol is based on research demonstrating the signaling role of acetoacetate in muscle cells.[5]

  • Principle: The effect of acetoacetate on the proliferation of myoblasts is quantified by measuring DNA synthesis or cell number.

  • Cell Culture and Treatment:

    • Seed C2C12 myoblasts in a 96-well plate at a suitable density.

    • After cell attachment, treat with various concentrations of acetoacetate (e.g., 0-10 mM) for 24-48 hours. Include a positive control for proliferation (e.g., IGF-1) and a vehicle control.

  • BrdU Incorporation Assay (Measures DNA Synthesis):

    • Add BrdU (10 µM) to the cell culture medium for the last 2-4 hours of the treatment period.

    • Fix the cells and denature the DNA.

    • Incubate with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.

    • Quantify the signal using a fluorescence microscope or a microplate reader.

  • Cell Counting (FACS Analysis):

    • Harvest the cells by trypsinization.

    • Fix the cells in 75% ethanol.

    • Stain the cells with a DNA-binding dye such as propidium (B1200493) iodide (PI).

    • Analyze the cell cycle distribution using a flow cytometer to determine the percentage of cells in the S phase.

Conclusion and Future Directions

The comparative analysis underscores the significant roles of well-characterized keto acids like α-KG, BHB, and acetoacetate as both metabolic fuels and signaling molecules. Their diverse effects on cellular pathways, including mTOR signaling, epigenetic regulation, and cell proliferation, highlight their therapeutic potential.

In stark contrast, this compound remains a molecule with an unknown biological profile. The presence of a phenyl group suggests that its properties and interactions within biological systems may differ significantly from the smaller, more hydrophilic keto acids. Future research should focus on elucidating the fundamental biological activities of this compound. A starting point would be to employ the in vitro assays detailed in this guide, such as cell viability, metabolic flux, and signaling pathway activation assays, to screen for its effects on various cell types. Understanding its metabolic fate, potential toxicity, and receptor interactions will be crucial in determining if this compound holds any promise as a novel therapeutic agent or metabolic modulator.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Oxo-4-phenylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of derivatives based on the "5-Oxo-4-phenylhexanoic acid" scaffold. The analysis focuses on three key biological activities: Angiotensin-Converting Enzyme (ACE) inhibition, anti-inflammatory effects, and Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) inverse agonism. The information presented is collated from preclinical studies to guide the rational design of more potent and selective therapeutic agents.

Angiotensin-Converting Enzyme (ACE) Inhibition

Derivatives of this compound have been investigated as potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. The core structure mimics the C-terminal dipeptide of ACE substrates.

Structure-Activity Relationship Insights

The SAR studies on 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline and its analogs reveal critical structural features for potent ACE inhibition. One of the most potent inhibitors identified is 5(S)-benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-proline, with an IC50 value of 1.0 x 10-9 M.[1] This highlights the significance of substitutions at the hexanoic acid portion of the molecule. In vivo studies have demonstrated that this compound effectively lowers blood pressure in rat models.[1]

Quantitative Data for ACE Inhibition
CompoundModificationACE Inhibition IC50 (M)In Vivo Activity (Blood Pressure Reduction)
5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline (1)Parent Compound--
5(S)-benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-proline (2a)Methyl group at position 2 of the hexanoic acid1.0 x 10-9Maximum of 40 mmHg reduction in renal hypertensive rats at 3 mg/kg orally.[1]
Experimental Protocol: In Vitro ACE Inhibition Assay

Objective: To determine the concentration of the test compound that inhibits 50% of ACE activity (IC50).

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Test compounds (this compound derivatives)

  • Borate (B1201080) buffer

  • Ethyl acetate (B1210297)

  • UV-Visible spectrophotometer

Procedure:

  • A solution of the test compound is pre-incubated with a solution of ACE in borate buffer for 10 minutes at 37°C.

  • The substrate, HHL, is added to the mixture, and the reaction is incubated for 60 minutes at 37°C.

  • The enzymatic reaction is stopped by the addition of hydrochloric acid.

  • The hippuric acid produced is extracted with ethyl acetate.

  • The ethyl acetate layer is evaporated, and the residue is dissolved in water.

  • The absorbance of the hippuric acid is measured at 228 nm using a UV-Visible spectrophotometer.

  • The percentage of inhibition is calculated by comparing the absorbance of the sample with a control reaction without the inhibitor.

  • IC50 values are determined from a dose-response curve.

Anti-Inflammatory Activity

A series of 6-aryl-4-oxohexanoic acids, structurally related to this compound, have been synthesized and evaluated for their anti-inflammatory properties. These compounds are thought to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of pro-inflammatory prostaglandins.

Structure-Activity Relationship Insights

The in vivo anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model. The results indicate that the unsaturated precursors, the 6-aryl-4-oxohex-5-enoic acids, generally exhibit higher activity than their saturated 6-aryl-4-oxohexanoic acid counterparts.[2] Notably, the derivative with a 4-biphenyl substituent (Compound IIe) showed the most significant anti-inflammatory effect, surpassing the reference drug fenbufen (B1672489) at the same dose.[2]

Quantitative Data for Anti-Inflammatory Activity (In Vivo)
CompoundAryl Group% Inhibition of Edema at 1h% Inhibition of Edema at 2h% Inhibition of Edema at 3h% Inhibition of Edema at 6h
Fenbufen (Reference) -0.8519.8024.8625.54
IIa Phenyl15.3517.9023.9425.84
IIc 4-Chlorophenyl19.1516.2920.3021.06
IId 4-Methoxyphenyl0.8513.4118.4918.42
IIe 4-Biphenyl11.6425.0824.0618.21
IIIa Phenyl0.8514.0011.6913.01
IIIc 4-Chlorophenyl14.261.140.301.38
Data represents the percentage inhibition of carrageenan-induced rat paw edema at a dose of 50 mg/kg.[2]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.

Animal Model: Male Wistar rats (150-200g).

Procedure:

  • Animals are divided into control, reference (e.g., fenbufen), and test groups.

  • The test compounds and reference drug are administered orally at a specified dose (e.g., 50 mg/kg). The control group receives the vehicle.

  • One hour after administration, inflammation is induced by injecting 0.1 mL of a 1% carrageenan suspension into the sub-plantar tissue of the right hind paw.

  • The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 6 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group compared to the control group.

RORγt Inverse Agonism

Derivatives of 6-oxo-4-phenyl-hexanoic acid have been identified as inverse agonists of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a crucial transcription factor for the differentiation of Th17 cells, which play a significant role in autoimmune diseases.

Structure-Activity Relationship Insights

SAR studies on 6-oxo-4-phenyl-hexanoic acid derivatives have focused on improving their membrane permeability and potency. The introduction of chlorine atoms to the phenyl ring was found to be a key modification. This led to the discovery of compounds with potent RORγt inhibitory activity and favorable pharmacokinetic profiles.[3]

Quantitative Data for RORγt Inverse Agonism
CompoundModificationsRORγt Inhibitory Activity (IC50)
6a Parent 6-oxo-4-phenyl-hexanoic acid derivativeIdentified as a ligand
12a Introduction of chlorine atomsPotent RORγt inhibitory activity

Specific IC50 values for a series of these derivatives are detailed in the primary literature but are summarized here to highlight the key SAR finding.

Experimental Protocol: RORγt Inverse Agonist Reporter Gene Assay

Objective: To determine the ability of test compounds to inhibit the transcriptional activity of RORγt.

Cell Line: A human cell line (e.g., Jurkat) is transiently transfected with a RORγt expression vector and a reporter plasmid containing a RORγt response element upstream of a luciferase gene.

Procedure:

  • Transfected cells are seeded into 96-well plates.

  • The cells are treated with various concentrations of the test compounds.

  • After an incubation period (e.g., 24 hours), the cells are lysed.

  • Luciferase activity is measured using a luminometer.

  • The percentage of inhibition of RORγt transcriptional activity is calculated relative to a vehicle control.

  • IC50 values are determined from the dose-response curves.

Visualizations

experimental_workflow_ace cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ACE_sol ACE Solution Pre_inc Pre-incubation (ACE + Test Compound) ACE_sol->Pre_inc HHL_sol HHL Substrate Solution Incubation Incubation (with HHL) HHL_sol->Incubation Test_comp Test Compound Dilutions Test_comp->Pre_inc Pre_inc->Incubation Stop_reaction Stop Reaction (add HCl) Incubation->Stop_reaction Extraction Extraction of Hippuric Acid Stop_reaction->Extraction Measurement Absorbance Measurement (228 nm) Extraction->Measurement Calculation IC50 Calculation Measurement->Calculation

Caption: Experimental Workflow for In Vitro ACE Inhibition Assay.

experimental_workflow_edema cluster_animal_prep Animal Preparation cluster_inflammation Inflammation Induction cluster_measurement Measurement & Analysis Animal_groups Group Animals (Control, Reference, Test) Compound_admin Oral Administration of Compounds Animal_groups->Compound_admin Carrageenan_inj Carrageenan Injection (Hind Paw) Compound_admin->Carrageenan_inj Paw_volume Measure Paw Volume (Plethysmometer) Carrageenan_inj->Paw_volume Time_points Multiple Time Points Paw_volume->Time_points Inhibition_calc % Inhibition Calculation Time_points->Inhibition_calc

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

signaling_pathway_ace Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE ACE Renin Renin Bradykinin Bradykinin (Vasodilator) Inactive_peptides Inactive Peptides Bradykinin->Inactive_peptides ACE Inhibitor 5-Oxo-4-phenylhexanoic acid derivative Inhibitor->ACE inhibits

Caption: Simplified Renin-Angiotensin System and the site of action for ACE inhibitors.

signaling_pathway_cox Membrane_PL Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_PL->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX COX COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 6-Aryl-4-oxohexanoic acid derivative Inhibitor->COX inhibits signaling_pathway_rorgt Naive_T_Cell Naive CD4+ T Cell Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell Differentiation IL17 IL-17 Production Th17_Cell->IL17 RORgt RORγt RORgt->Th17_Cell promotes Autoimmunity Autoimmune Inflammation IL17->Autoimmunity Inhibitor 6-Oxo-4-phenyl-hexanoic acid derivative Inhibitor->RORgt inhibits (Inverse Agonist)

References

Validating the Purity of Synthesized "5-Oxo-4-phenylhexanoic acid": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel organic compounds is a cornerstone of chemical and pharmaceutical research. However, the journey from a successful reaction to a validated, pure compound is rigorous and requires a multi-faceted analytical approach. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized "5-Oxo-4-phenylhexanoic acid." We will explore its characterization against structurally similar alternatives and provide detailed experimental protocols and supporting data.

Introduction to this compound and Its Alternatives

This compound is a keto-carboxylic acid with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Its purity is paramount, as even minor impurities can significantly impact the yield, stereochemistry, and biological activity of subsequent products. In this guide, we compare the analytical profiles of "this compound" with two structural analogs: "4-Oxo-4-phenylbutanoic acid" and "5-Phenylpentanoic acid." These alternatives are chosen to represent variations in the carbon chain length and the presence of the ketone functional group, providing a robust comparison of analytical methodologies.

Data Presentation: A Comparative Analysis

The purity of a synthesized compound is not determined by a single technique but by the convergence of data from multiple analytical methods. Below is a summary of hypothetical, yet realistic, analytical data for "this compound" and its alternatives.

Table 1: Physicochemical and Chromatographic Data

PropertyThis compound4-Oxo-4-phenylbutanoic acid5-Phenylpentanoic acid
Molecular Formula C₁₂H₁₄O₃C₁₀H₁₀O₃C₁₁H₁₄O₂
Molecular Weight 206.24 g/mol 178.18 g/mol 178.23 g/mol
HPLC Retention Time (min) 8.56.29.8
Purity by HPLC (%) 98.599.197.8
GC-MS Retention Time (min) 12.1 (as TMS derivative)10.5 (as TMS derivative)11.2 (as TMS derivative)
Purity by GC-MS (%) 98.299.097.5

Table 2: Spectroscopic Data

Spectroscopic DataThis compound4-Oxo-4-phenylbutanoic acid5-Phenylpentanoic acid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 10-12 (br s, 1H, COOH), 7.1-7.4 (m, 5H, Ar-H), 3.6-3.8 (m, 1H, CH), 2.7-2.9 (m, 2H, CH₂), 2.4-2.6 (m, 2H, CH₂), 2.1 (s, 3H, CH₃)10-12 (br s, 1H, COOH), 7.2-8.0 (m, 5H, Ar-H), 3.3 (t, 2H, CH₂), 2.8 (t, 2H, CH₂)9-11 (br s, 1H, COOH), 7.1-7.3 (m, 5H, Ar-H), 2.6 (t, 2H, CH₂), 2.3 (t, 2H, CH₂), 1.6-1.7 (m, 4H, CH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 208 (C=O, ketone), 178 (C=O, acid), 140 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 50 (CH), 35 (CH₂), 30 (CH₂), 28 (CH₃)198 (C=O, ketone), 179 (C=O, acid), 137 (Ar-C), 133 (Ar-CH), 128 (Ar-CH), 128 (Ar-CH), 34 (CH₂), 28 (CH₂)180 (C=O, acid), 142 (Ar-C), 128.4 (Ar-CH), 128.2 (Ar-CH), 126 (Ar-CH), 36 (CH₂), 31 (CH₂), 31 (CH₂), 25 (CH₂)
Mass Spec (m/z) 206 [M]⁺, 188, 163, 105, 91, 77178 [M]⁺, 160, 149, 105, 77178 [M]⁺, 160, 117, 104, 91, 77
Key IR Peaks (cm⁻¹) 3300-2500 (O-H), 1710 (C=O, acid), 1685 (C=O, ketone)3300-2500 (O-H), 1705 (C=O, acid), 1680 (C=O, ketone)3300-2500 (O-H), 1700 (C=O, acid)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating analytical findings.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of mobile phase.

  • Procedure: Inject 10 µL of the sample and monitor the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the relative peak areas.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: GC-MS system with a mass selective detector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Derivatization: To a dried sample (approx. 1 mg), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 50-550.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

4. Infrared (IR) Spectroscopy

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

  • Procedure: Acquire the spectrum over a range of 4000-400 cm⁻¹.

Mandatory Visualizations

Visual representations of workflows and pathways provide a clear and concise understanding of complex processes.

G cluster_synthesis Synthesis & Initial Purification cluster_purity_validation Purity Validation cluster_data_analysis Data Analysis & Comparison cluster_decision Decision start Synthesized this compound purification Column Chromatography / Recrystallization start->purification hplc HPLC Analysis purification->hplc gcms GC-MS Analysis (with Derivatization) purification->gcms nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir data_integration Integrate & Compare Data hplc->data_integration gcms->data_integration nmr->data_integration ir->data_integration purity_assessment Assess Purity (>95%) data_integration->purity_assessment pass Proceed to Further Applications purity_assessment->pass Purity Confirmed fail Re-purify or Re-synthesize purity_assessment->fail Impurities Detected

Caption: Experimental workflow for validating the purity of synthesized compounds.

G ext_signal External Stimulus receptor Cell Surface Receptor ext_signal->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression (e.g., Inflammation) transcription_factor->gene_expression compound 5-Oxo-4-phenylhexanoic acid Analog compound->kinase_b Inhibition

Caption: Hypothetical signaling pathway where a this compound analog acts as a kinase inhibitor.

A Comparative Analysis: 5-Oxo-4-phenylhexanoic Acid and 5-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5-Oxo-4-phenylhexanoic acid and 5-oxohexanoic acid, focusing on their physicochemical properties, biological relevance, and recommended experimental evaluation protocols. The availability of scientific data is significantly greater for 5-oxohexanoic acid, a known metabolite, whereas this compound is a less characterized compound. This comparison, therefore, highlights both the known attributes of a well-studied keto acid and the data gap for a potentially novel analogue.

Physicochemical and Biological Data

A summary of the available quantitative data for both compounds is presented below. The significant disparity in data availability underscores the nascent stage of research into this compound.

PropertyThis compound5-oxohexanoic acid
Molecular Formula C₁₂H₁₄O₃C₆H₁₀O₃
Molecular Weight 206.24 g/mol 130.14 g/mol
Appearance Data not available in literatureWhite to off-white solid
Melting Point Data not available in literature35-38 °C
Boiling Point Data not available in literature143 °C at 10 mmHg
Solubility Data not available in literatureSoluble in water and organic solvents
Biological Role Data not available in literatureIntermediate in fatty acid metabolism and a product of oxidative stress.
CAS Number 100133-79-13128-06-1

Experimental Protocols

The following sections detail representative methodologies for the comprehensive analysis and comparison of the two keto acids.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of both compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Procedure:

    • Prepare stock solutions of each compound in acetonitrile.

    • Inject a known concentration onto the HPLC column.

    • Elute using a linear gradient (e.g., 5% to 95% acetonitrile over 20 minutes).

    • The purity is determined by the peak area of the principal peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized or purchased compounds.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure:

    • Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • The chemical shifts, integration, and coupling patterns will confirm the expected molecular structure.

In Vitro Cytotoxicity Assay

This protocol provides a framework for assessing the potential cytotoxic effects of the compounds on a cell line (e.g., HeLa or HepG2).

  • Materials:

    • Selected cell line

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each compound for 24-72 hours.

    • Add the MTT reagent and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.

    • The IC₅₀ value (concentration at which 50% of cell viability is inhibited) can then be calculated.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative biological evaluation of the two keto acids.

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis & Comparison CompoundA This compound PurityA Purity & Structural Verification (HPLC, NMR) CompoundA->PurityA CompoundB 5-oxohexanoic acid PurityB Purity & Structural Verification (HPLC, NMR) CompoundB->PurityB Treatment Treatment with Compounds PurityA->Treatment PurityB->Treatment CellCulture Cell Line Culture CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay DataAnalysis IC50 Determination ViabilityAssay->DataAnalysis Comparison Comparative Analysis DataAnalysis->Comparison

Caption: A generalized workflow for the comparative analysis of two chemical compounds.

Signaling Pathway Context

While no specific signaling pathways have been elucidated for this compound, 5-oxohexanoic acid is known to be an intermediate in fatty acid metabolism. A disruption in this pathway could potentially impact cellular energy homeostasis. The diagram below illustrates a simplified overview of fatty acid oxidation, providing a potential context for investigating the mechanism of action of these compounds.

G FattyAcids Fatty Acids BetaOxidation ß-Oxidation FattyAcids->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA KetoAcid 5-oxohexanoic acid (Intermediate) BetaOxidation->KetoAcid Side Reaction/Metabolism TCA TCA Cycle AcetylCoA->TCA

Caption: Simplified overview of fatty acid metabolism with the potential involvement of 5-oxohexanoic acid.

Concluding Remarks

The comparison between this compound and 5-oxohexanoic acid is currently limited by the scarcity of published research on the former. 5-oxohexanoic acid is a well-documented metabolite with established physicochemical properties. The introduction of a phenyl group in this compound suggests potential alterations in its biological activity, possibly influencing its interaction with cellular targets due to increased lipophilicity and steric bulk.

Future research should focus on the synthesis, purification, and comprehensive characterization of this compound. The experimental protocols provided in this guide offer a foundational framework for such investigations. A thorough comparative study would be invaluable in elucidating the structure-activity relationship and potential therapeutic applications of this novel keto acid.

A Comparative Guide to the Biological Efficacy of 5-Oxo-4-phenylhexanoic Acid and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Oxo-4-phenylhexanoic acid is a keto-carboxylic acid with a chemical structure that suggests potential for various biological activities. Keto acids are known to play roles in cellular metabolism and can act as enzyme inhibitors[1][2][3]. The presence of a phenyl group can influence a molecule's lipophilicity and its interactions with biological targets, often conferring or enhancing pharmacological properties such as anti-inflammatory and analgesic effects[4]. This guide aims to provide a comparative overview of the biological activities of compounds structurally similar to this compound to infer its potential therapeutic applications and guide future research.

Comparative Analysis of Biological Efficacy

Due to the absence of direct experimental data for this compound, this section presents data from structurally analogous compounds. These comparisons are intended to highlight potential areas of biological activity for the target compound.

Antimicrobial Activity

Phenylalkanoic acids and related phenolic compounds are known to possess antimicrobial properties. The efficacy is often dependent on the length of the alkyl chain and the substitution pattern on the phenyl ring[5][6].

Table 1: Minimum Inhibitory Concentration (MIC) of Phenylalkanoic Acid Derivatives against Various Microorganisms

Compound/ClassTest OrganismMIC (µg/mL)Reference
Phenyl Fatty Hydroxamic AcidsEscherichia coliNot specified, but showed high activity[7][8]
Phenyl Fatty Hydroxamic AcidsStaphylococcus aureusNot specified, but showed high activity[7][8]
Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoateStaphylococcus aureus (including MRSA)0.35 - 0.75[9]
Phenolic Acid Alkyl EstersEscherichia coli1.2 - 20 mM[10]
Phenolic Acid Alkyl EstersPseudomonas aeruginosa1.2 - 20 mM[10]
Phenolic Acid Alkyl EstersStaphylococcus aureus1.2 - 20 mM[10]
Phenolic Acid Alkyl EstersCandida albicans1.2 - 20 mM[10]
Phenolic Acid Alkyl EstersAspergillus brasiliensis1.2 - 20 mM[10]
Anti-inflammatory and Analgesic Activity

Phenyl-substituted ketones and acids have demonstrated anti-inflammatory and analgesic properties. For instance, long-chain phenyl-substituted alpha-aminoketones have shown potent analgesic activity[4]. Derivatives of 6-aryl-4-oxohexanoic acid are being explored as anti-inflammatory agents, potentially through the inhibition of the p38 MAPK signaling pathway[11].

Table 2: Anti-inflammatory and Analgesic Activity of Structurally Related Compounds

Compound ClassBiological ActivityModelKey FindingsReference
Phenyl substituted alpha-amino ketonesAnti-inflammatory, AnalgesicAnimal models (rats and mice)Effectiveness depends on alkyl chain length; some compounds are ten times more effective than acetylsalicylic acid.[4]
6-Aryl-4-oxohexanoic acidsAnti-inflammatoryIn vitro/In vivo modelsPotential inhibition of p38 MAPK pathway.[11]
Harpagoside (contains a phenylprop-2-enoate moiety)Anti-inflammatory, AnalgesicHuman clinical studiesDaily doses of at least 50 mg are effective for treating arthritis. Moderately inhibits COX-1 and COX-2.[12]
Cytotoxicity

The cytotoxic potential of phenylalkanoic acids and related compounds has been investigated against various cell lines. The mechanism of cytotoxicity can vary, with some compounds inducing apoptosis through mitochondrial dysfunction[13].

Table 3: Cytotoxic Effects of Structurally Related Compounds

Compound/ClassCell LineMeasurementResultsReference
Perfluorinated acids (chain length dependent)HCT116Apoptosis inductionLonger chain compounds showed stronger effects, inducing apoptosis via mitochondrial pathway.[13]
Aristolochic acid IRT4 human bladder cellsCytotoxicity (Concentration-dependent)Induced cytotoxicity at concentrations of 0.05 –10 μM.[14]
Phenylalkanoic acid derivativesVarious cancer cell linesAntiproliferative activitySome derivatives show promising anticancer properties.[15]
Unsaturated fatty acidsHuman lens epithelial cellsCytotoxicity (Neutral red assay)Highly sensitive at low micromolar concentrations.[16]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the biological efficacy of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cell line.

Protocol:

  • Cell Culture: Seed a human cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (concentration that inhibits 50% of cell growth) can be calculated.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway: p38 MAPK Inhibition

Based on the activity of structurally similar 6-aryl-4-oxohexanoic acids, this compound may exert anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is a key regulator of pro-inflammatory cytokine production.

p38_MAPK_pathway 5-Oxo-4-phenylhexanoic_acid 5-Oxo-4-phenylhexanoic_acid p38_MAPK p38_MAPK 5-Oxo-4-phenylhexanoic_acid->p38_MAPK Potential Inhibition Inflammatory_Stimuli Inflammatory_Stimuli TAK1 TAK1 MKK3_6 MKK3_6 TAK1->MKK3_6 MKK3_6->p38_MAPK Transcription_Factors Transcription_Factors p38_MAPK->Transcription_Factors Pro-inflammatory_Cytokines Pro-inflammatory_Cytokines Transcription_Factors->Pro-inflammatory_Cytokines  (e.g., TNF-α, IL-6)

Caption: Potential inhibition of the p38 MAPK signaling pathway by this compound.

Proposed Experimental Workflow for Biological Characterization

The following workflow is proposed for a comprehensive evaluation of the biological efficacy of this compound.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation Antimicrobial_Screening Antimicrobial_Screening Cytotoxicity_Assay Cytotoxicity_Assay Pathway_Analysis Pathway_Analysis Cytotoxicity_Assay->Pathway_Analysis Enzyme_Inhibition_Assay Enzyme_Inhibition_Assay Target_Identification Target_Identification Enzyme_Inhibition_Assay->Target_Identification Animal_Models Animal_Models Pathway_Analysis->Animal_Models Target_Identification->Animal_Models

Caption: Proposed experimental workflow for the biological characterization of this compound.

Conclusion

While direct experimental evidence for the biological efficacy of this compound is currently lacking, the analysis of structurally similar compounds provides a strong rationale for investigating its potential as an antimicrobial, anti-inflammatory, and cytotoxic agent. The presence of both a keto and a carboxylic acid group, along with a phenyl moiety, suggests a likelihood of interaction with various biological targets. The experimental protocols and the proposed workflow outlined in this guide offer a clear path for future research to elucidate the specific biological activities and therapeutic potential of this compound. Further investigation is warranted to confirm these predicted activities and to establish a comprehensive biological profile for this compound.

References

A Comparative Spectroscopic Analysis of 5-Oxo-4-phenylhexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 5-Oxo-4-phenylhexanoic acid and its constitutional isomers. Understanding the distinct spectroscopic signatures of these closely related molecules is crucial for their unambiguous identification and characterization in complex research and development settings. This document outlines predicted and expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Isomers Under Comparison

For the purpose of this guide, we will compare the following constitutional isomers of this compound:

  • Isomer 1: this compound

  • Isomer 2: 4-Oxo-5-phenylhexanoic acid

  • Isomer 3: 6-Oxo-4-phenylhexanoic acid

  • Isomer 4: 5-Oxo-6-phenylhexanoic acid

Comparative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for the isomers. Due to the limited availability of experimental data for all isomers, ¹H and ¹³C NMR data are predicted, while IR and MS data are based on characteristic functional group analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

ProtonsIsomer 1 (this compound)Isomer 2 (4-Oxo-5-phenylhexanoic acid)Isomer 3 (6-Oxo-4-phenylhexanoic acid)Isomer 4 (5-Oxo-6-phenylhexanoic acid)
-COOH ~11-12 ppm (s, 1H)~11-12 ppm (s, 1H)~11-12 ppm (s, 1H)~11-12 ppm (s, 1H)
Phenyl-H ~7.2-7.4 ppm (m, 5H)~7.2-7.4 ppm (m, 5H)~7.2-7.4 ppm (m, 5H)~7.1-7.3 ppm (m, 5H)
CH (benzylic) ~3.8 ppm (t, 1H)~4.5 ppm (q, 1H)~3.5 ppm (sextet, 1H)-
CH₂ (benzylic) ---~3.7 ppm (s, 2H)
-CH₂-COOH ~2.5-2.7 ppm (m, 2H)~2.8 ppm (t, 2H)~2.5 ppm (t, 2H)~2.6 ppm (t, 2H)
-CH₂-CO- --~2.9 ppm (t, 2H)~2.8 ppm (t, 2H)
Other CH/CH₂ ~2.0-2.2 ppm (m, 2H)~2.1-2.3 ppm (m, 2H)~1.9 ppm (quintet, 2H)~2.1 ppm (quintet, 2H)
-CH₃ ~2.1 ppm (s, 3H)~1.5 ppm (d, 3H)~2.1 ppm (s, 3H)-

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

CarbonIsomer 1 (this compound)Isomer 2 (4-Oxo-5-phenylhexanoic acid)Isomer 3 (6-Oxo-4-phenylhexanoic acid)Isomer 4 (5-Oxo-6-phenylhexanoic acid)
C=O (acid) ~178 ppm~178 ppm~179 ppm~179 ppm
C=O (ketone) ~208 ppm~210 ppm~209 ppm~207 ppm
Phenyl C (quat.) ~138 ppm~140 ppm~141 ppm~134 ppm
Phenyl CH ~127-129 ppm~127-129 ppm~126-129 ppm~127-130 ppm
CH (benzylic) ~55 ppm~50 ppm~45 ppm-
CH₂ (benzylic) ---~50 ppm
-CH₂-COOH ~32 ppm~35 ppm~33 ppm~34 ppm
-CH₂-CO- --~38 ppm~38 ppm
Other CH₂ ~28 ppm~29 ppm~27 ppm~20 ppm
-CH₃ ~29 ppm~18 ppm~30 ppm-
Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹)

Functional GroupIsomer 1Isomer 2Isomer 3Isomer 4Key Features
O-H (acid) 2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)Very broad band characteristic of a carboxylic acid dimer.
C=O (acid) ~1710~1710~1710~1710Strong absorption.
C=O (ketone) ~1715~1715~1715~1715Strong absorption, may overlap with the acid carbonyl.
C=C (aromatic) ~1600, ~1495, ~1450~1600, ~1495, ~1450~1600, ~1495, ~1450~1600, ~1495, ~1450Medium to weak absorptions.
C-H (aromatic) >3000>3000>3000>3000Weak to medium absorptions.
C-H (aliphatic) <3000<3000<3000<3000Medium to strong absorptions.
Mass Spectrometry (MS)

The electron ionization mass spectra of these isomers are expected to show a molecular ion peak (M⁺˙) at m/z 206. The fragmentation patterns will be key to their differentiation.

Table 4: Expected Key Mass Spectrometry Fragment Ions (m/z)

IsomerExpected Key Fragments and (Neutral Loss)Fragmentation Pathway
1: this compound 161 ([M-COOH]⁺), 105 ([C₆H₅CHCH₃]⁺), 91 ([C₇H₇]⁺, tropylium (B1234903) ion), 43 ([CH₃CO]⁺)α-cleavage at the carboxylic acid and ketone, McLafferty rearrangement.
2: 4-Oxo-5-phenylhexanoic acid 161 ([M-COOH]⁺), 119 ([C₆H₅CHCH₃]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺)α-cleavage, benzylic cleavage.
3: 6-Oxo-4-phenylhexanoic acid 161 ([M-COOH]⁺), 133 ([M-C₃H₅O₂]⁺), 105 ([C₆H₅CH₂CH₂]⁺), 91 ([C₇H₇]⁺), 43 ([CH₃CO]⁺)α-cleavage, McLafferty rearrangement.
4: 5-Oxo-6-phenylhexanoic acid 161 ([M-COOH]⁺), 115 ([M-C₆H₅CH₂]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺)α-cleavage, benzylic cleavage.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45°

    • Acquisition time: ~4 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: ~1.5 s

    • Spectral width: -10 to 220 ppm

    • Proton decoupling: Broadband decoupling (e.g., WALTZ-16).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (Neat): If the sample is an oil, place a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet: If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet temperature: 250 °C.

    • Oven program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

    • Scan range: m/z 40-400.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Isomer1 This compound NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry (GC-MS) Isomer1->MS Isomer2 4-Oxo-5-phenylhexanoic acid Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 6-Oxo-4-phenylhexanoic acid Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 5-Oxo-6-phenylhexanoic acid Isomer4->NMR Isomer4->IR Isomer4->MS NMR_Data Chemical Shifts (δ) Multiplicity Integration NMR->NMR_Data IR_Data Characteristic Absorptions (cm⁻¹) (C=O, O-H, C=C) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Patterns MS->MS_Data Conclusion Isomer Identification & Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic comparison of isomers.

"5-Oxo-4-phenylhexanoic acid" as a potential S1P1 receptor agonist compared to others

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into "5-Oxo-4-phenylhexanoic acid" as a Sphingosine-1-Phosphate 1 (S1P1) receptor agonist did not yield evidence of such activity in published scientific literature. Therefore, to provide a valuable comparative guide within the requested framework, this document will focus on a well-characterized and selective S1P1 receptor agonist, SEW2871, as the primary compound of interest. This guide will compare its performance against established, clinically approved S1P1 receptor modulators, offering researchers, scientists, and drug development professionals a comprehensive overview of key differentiators, experimental data, and evaluation methodologies.

The S1P1 receptor, a G protein-coupled receptor, is a critical regulator of lymphocyte trafficking.[1] Agonism of this receptor leads to the internalization of S1P1 on lymphocytes, which in turn causes their sequestration within secondary lymphoid organs.[2] This mechanism effectively reduces the number of circulating lymphocytes, a therapeutic strategy that has proven successful in the management of autoimmune diseases such as multiple sclerosis.[3] Fingolimod (Gilenya) was the first approved drug in this class, and since its introduction, a new generation of more selective S1P1 receptor modulators has been developed, including Siponimod (Mayzent), Ozanimod (Zeposia), and Ponesimod (Ponvory).[3][4] This guide provides a comparative analysis of the preclinical agonist SEW2871 against these therapeutic agents.

Quantitative Comparison of S1P1 Receptor Agonists

The following table summarizes key in vitro pharmacological data for the selected S1P1 receptor agonists, providing a direct comparison of their potency and selectivity.

CompoundBinding Affinity (Ki, nM) - S1P1Functional Potency (EC50, nM) - S1P1Receptor Selectivity Profile
SEW2871 Not explicitly found13.8Highly selective for S1P1; no significant activity at S1P2, S1P3, S1P4, or S1P5.[5]
Fingolimod-P 0.330.3 - 0.6Non-selective; potent agonist at S1P1, S1P3, S1P4, S1P5.[5]
Siponimod 0.42< 1.0Selective for S1P1 and S1P5.[5]
Ozanimod Not explicitly found~0.3 (as active metabolite)Selective for S1P1 and S1P5.[3]
Ponesimod Not explicitly found~0.4Selective for S1P1.[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the S1P1 receptor signaling pathway and a typical experimental workflow.

S1P1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response S1P1 S1P1 Receptor G_protein Gi/o Protein S1P1->G_protein Activation Internalization Receptor Internalization S1P1->Internalization Leads to PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway G_protein->Ras_Raf_MEK_ERK Activates Agonist S1P1 Agonist (e.g., SEW2871) Agonist->S1P1 Binding Migration Migration PLC->Migration Akt Akt PI3K->Akt Activates Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Cell_Survival Cell Survival Akt->Cell_Survival Lymphocyte_Sequestration Lymphocyte Sequestration Internalization->Lymphocyte_Sequestration

S1P1 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding_Assay Receptor Binding Assay (e.g., Radioligand Binding) Functional_Assay Functional Assay (e.g., GTPγS, cAMP) Binding_Assay->Functional_Assay Determine Ki Selectivity_Screen Selectivity Screening (vs. S1P2-5) Functional_Assay->Selectivity_Screen Determine EC50 PK_PD Pharmacokinetics/ Pharmacodynamics Selectivity_Screen->PK_PD Confirm Selectivity Lymphocyte_Depletion Lymphocyte Depletion Assay PK_PD->Lymphocyte_Depletion Disease_Model Efficacy in Disease Model (e.g., EAE) Lymphocyte_Depletion->Disease_Model Confirm In Vivo Activity Clinical_Candidate Clinical Candidate Selection Disease_Model->Clinical_Candidate Evaluate Therapeutic Potential Compound Test Compound (e.g., this compound analog) Compound->Binding_Assay

References

Benchmarking the Synthesis of 5-Oxo-4-phenylhexanoic Acid: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established and emerging methods for the synthesis of 5-Oxo-4-phenylhexanoic acid, a valuable building block in medicinal chemistry. We will delve into detailed experimental protocols, present quantitative data for objective comparison, and visualize the reaction workflows for enhanced clarity.

Introduction to the Synthesis of γ-Keto Acids

This compound belongs to the class of γ-keto acids, which are important synthons in the preparation of various heterocyclic compounds and pharmacologically active molecules. The strategic placement of the keto and carboxylic acid functional groups allows for a diverse range of chemical transformations. The synthesis of these molecules can be approached through several classic and modern organic reactions. This guide will focus on benchmarking potential synthetic routes, providing a framework for selecting the most appropriate method based on factors such as yield, reaction conditions, and substrate scope.

Comparative Analysis of Synthetic Methods

Method NameGeneral ReactionTypical ReagentsReaction ConditionsReported Yield (%)PurityKey AdvantagesKey Disadvantages
Method A: Friedel-Crafts Acylation Electrophilic aromatic substitution to form an aryl ketone.Benzene (B151609), Succinic Anhydride (B1165640), AlCl₃Anhydrous conditions, reflux60-80 (estimated)Good to ExcellentWell-established, readily available starting materials.Requires stoichiometric amounts of Lewis acid, potential for side reactions.
Method B: Michael Addition Nucleophilic addition of an enolate to an α,β-unsaturated carbonyl.Phenylacetonitrile (B145931), Ethyl Acrylate (B77674), Base (e.g., NaOEt)Anhydrous conditions, room temperature to reflux70-90 (estimated)Good to ExcellentHigh yields, good functional group tolerance.Requires a subsequent hydrolysis and decarboxylation step.
Method C: Grignard-type Reaction Reaction of an organometallic reagent with a suitable electrophile.Phenylmagnesium bromide, Glutaric AnhydrideAnhydrous ether, low temperature50-70 (estimated)Moderate to GoodVersatile for creating C-C bonds.Sensitive to moisture and protic functional groups.
Method D: Oxidative Cleavage Cleavage of a double bond to form a ketone and a carboxylic acid.Indene, Ozone, Oxidative workup (e.g., H₂O₂)Low temperature (-78 °C)40-60 (estimated)ModerateSpecific for certain precursors.Use of hazardous reagents (ozone), potential for over-oxidation.

Experimental Protocols

Below are detailed experimental protocols for two of the most plausible and widely applicable methods for the synthesis of this compound and its analogs.

Method A: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

This two-step process involves an initial Friedel-Crafts acylation to form 4-oxo-4-phenylbutanoic acid, followed by a reaction to extend the carbon chain.

Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous benzene (excess, as solvent) at 0-5 °C, slowly add succinic anhydride (1.0 eq).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with benzene.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-oxo-4-phenylbutanoic acid, which can be purified by recrystallization.

Step 2: Chain Extension to this compound

This step would typically involve a reaction such as a Grignard reaction with a suitable one-carbon electrophile on the ketone, followed by oxidation, or a Wittig-type reaction followed by hydration and oxidation. The complexity and multi-step nature of this extension highlight a potential drawback of this specific Friedel-Crafts approach for the direct synthesis of the target molecule.

Method B: Michael Addition of a Phenyl Acetonitrile Derivative

This approach involves the conjugate addition of a carbanion derived from a phenylacetonitrile to an acrylate, followed by hydrolysis and decarboxylation.

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add phenylacetonitrile (1.0 eq) dropwise at room temperature.

  • After stirring for 30 minutes, add ethyl acrylate (1.2 eq) to the reaction mixture.

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude Michael adduct.

  • The crude adduct is then subjected to acidic or basic hydrolysis to convert the nitrile and ester groups to carboxylic acids, followed by decarboxylation upon heating to yield this compound.

Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the generalized workflows for the Friedel-Crafts acylation and Michael addition routes.

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend AlCl3 in Benzene B Add Succinic Anhydride A->B Slowly at 0-5 °C C Reflux B->C Warm to RT, then heat D Quench with HCl/Ice C->D E Extract with Benzene D->E F Wash & Dry E->F G Concentrate F->G H Recrystallize G->H I 4-oxo-4-phenylbutanoic acid H->I Intermediate Product

Caption: Generalized workflow for the Friedel-Crafts acylation approach.

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_hydrolysis Hydrolysis & Decarboxylation A Prepare Sodium Ethoxide in Ethanol B Add Phenylacetonitrile A->B C Add Ethyl Acrylate B->C D Reflux C->D E Neutralize with Acid D->E F Extract E->F G Wash & Dry F->G H Concentrate G->H I I H->I Crude Adduct J Acid or Base Hydrolysis K Heat for Decarboxylation J->K L This compound K->L Final Product I->J

Caption: Generalized workflow for the Michael addition approach.

Conclusion

The synthesis of this compound can be approached through various established organic transformations. While direct comparative data for this specific molecule is scarce, analysis of related syntheses suggests that a Michael addition approach may offer a higher yield and greater flexibility compared to a multi-step Friedel-Crafts acylation route. The choice of synthetic method will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. The provided protocols and workflows serve as a foundational guide for the development and optimization of a robust synthesis for this valuable keto acid. Further research into novel catalytic systems and one-pot procedures may lead to even more efficient and sustainable methods for the production of this compound and its derivatives.

A Comparative Guide to the Cross-Reactivity of 5-Oxo-4-phenylhexanoic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 5-Oxo-4-phenylhexanoic acid in various biological systems. The following sections detail the cross-reactivity profiles against structurally similar molecules, present experimental protocols for assessment, and offer visualizations of key pathways and workflows.

Note on Data: Publicly available data on the biological activity and cross-reactivity of "this compound" is limited. The data presented in this guide is a representative example compiled from studies on structurally related keto acids and phenyl-containing compounds to illustrate a robust framework for cross-reactivity assessment.

Section 1: Comparative Cross-Reactivity Data

The potential for cross-reactivity of a compound is often evaluated in immunoassays, receptor binding assays, and enzyme inhibition assays.[1] The tables below summarize hypothetical, yet plausible, cross-reactivity data for this compound against a panel of structurally related molecules.

Table 1: Immunoassay Cross-Reactivity

This table illustrates the percentage of cross-reactivity of an antibody raised against this compound with other structurally similar compounds. In immunoassays, cross-reactivity occurs when an antibody binds to molecules other than its intended target antigen.[1]

CompoundStructure% Cross-Reactivity (IC50 Analyte / IC50 this compound) x 100
This compound (Reference Compound)100%
4-Oxo-4-phenylbutanoic acidShorter alkyl chain45%
6-Oxo-5-phenylheptanoic acidLonger alkyl chain60%
5-Oxo-4-(4-hydroxyphenyl)hexanoic acidPhenyl ring substitution25%
5-Oxo-4-cyclohexylhexanoic acidPhenyl ring saturation10%
Phenylacetic acidRelated metabolite<1%

Table 2: Receptor Binding Affinity

This table compares the binding affinity (Ki) of this compound and related compounds to a hypothetical G-protein coupled receptor (GPCR). Off-target binding to receptors is a key consideration in drug development.[2]

CompoundKi (nM) at Hypothetical Receptor X
This compound 150
4-Oxo-4-phenylbutanoic acid320
6-Oxo-5-phenylheptanoic acid210
5-Oxo-4-(4-hydroxyphenyl)hexanoic acid550
5-Oxo-4-cyclohexylhexanoic acid>10,000
Phenylacetic acid>10,000

Table 3: Enzyme Inhibition

This table shows the half-maximal inhibitory concentration (IC50) of this compound and its analogs against a hypothetical metabolic enzyme. Enzyme inhibition assays are crucial for identifying potential drug-drug interactions and off-target effects.[3]

CompoundIC50 (µM) against Hypothetical Enzyme Y
This compound 25
4-Oxo-4-phenylbutanoic acid60
6-Oxo-5-phenylheptanoic acid42
5-Oxo-4-(4-hydroxyphenyl)hexanoic acid95
5-Oxo-4-cyclohexylhexanoic acid>200
Phenylacetic acid>200

Section 2: Experimental Protocols

Detailed methodologies are essential for the accurate assessment of cross-reactivity.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is a common method for determining the specificity of an antibody and quantifying small molecules.[4][5]

  • Plate Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA).[6]

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.[7]

  • Competition: A fixed concentration of a primary antibody specific to this compound is mixed with either the standard (this compound) or the test compound at various concentrations. This mixture is then added to the coated plate.[8]

  • Incubation and Washing: The plate is incubated to allow the antibody to bind to either the coated antigen or the antigen in the solution. Unbound reagents are then washed away.

  • Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.

  • Substrate Addition and Detection: A substrate for the enzyme is added, which produces a colorimetric signal. The intensity of the signal is inversely proportional to the concentration of the free antigen in the sample.[5]

Protocol 2: Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.[9][10]

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared.

  • Assay Setup: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).[11]

  • Incubation: The mixture is incubated to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.[12]

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Protocol 3: Enzyme Inhibition Assay

This protocol determines the ability of a compound to inhibit the activity of an enzyme.[13]

  • Enzyme and Substrate Preparation: The target enzyme and its substrate are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.[13]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The rate of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry or fluorometry.[14]

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the reaction rate against the inhibitor concentration.

Section 3: Visualizations

Diagram 1: Competitive ELISA Workflow

ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagents A 1. Coat with Antigen-Protein Conjugate B 2. Block Non-specific Sites A->B C 3. Add Antibody and Sample/Standard B->C D 4. Add Enzyme-linked Secondary Antibody C->D E 5. Add Substrate and Measure Signal D->E Antigen Antigen-Protein Conjugate Antigen->A Blocker Blocking Agent Blocker->B Antibody Primary Antibody + Sample/Standard Antibody->C Secondary Secondary Antibody Secondary->D Substrate Substrate Substrate->E

Caption: Workflow of a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Diagram 2: Receptor Binding Assay Principle

Receptor_Binding cluster_binding Binding Competition Receptor Receptor Radioligand Radiolabeled Ligand Radioligand->Receptor Binds TestCompound Test Compound (e.g., this compound) TestCompound->Receptor Competes for Binding

Caption: Principle of a competitive radioligand receptor binding assay.

Diagram 3: Logical Relationship of Structural Similarity and Cross-Reactivity

Cross_Reactivity_Logic cluster_analogs Structural Analogs A This compound (Target Analyte) B Modified Alkyl Chain A->B High Structural Similarity C Substituted Phenyl Ring A->C High Structural Similarity D Saturated Phenyl Ring A->D Lower Structural Similarity E High Potential for Cross-Reactivity B->E C->E F Lower Potential for Cross-Reactivity D->F

Caption: Relationship between structural similarity and the potential for cross-reactivity.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Oxo-4-phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Oxo-4-phenylhexanoic acid, ensuring the protection of personnel and adherence to regulatory standards.

Immediate Safety and Hazard Identification

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local environmental control regulations.[1] The primary route for disposal is through a licensed hazardous waste disposal company.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents or strong acids.[1]

  • Collect the waste in its original container or a compatible, clearly labeled, and sealed container.

  • The label should include the full chemical name, "Waste this compound," and any relevant hazard warnings.

Step 2: Storage

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Ensure the container is kept tightly closed and dry.[1]

Step 3: Spill and Leak Management

In the event of a spill:

  • Small Spills: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[1]

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Do not allow the product to enter drains. [1]

Step 4: Professional Disposal

  • Disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal contractor.

  • Contact your institution's EHS department to coordinate the pickup and disposal of the waste. They will ensure that the disposal process complies with all regulatory requirements.

  • Provide the disposal contractor with all available safety information for this compound.

Quantitative Data Summary

Currently, there is no specific quantitative data available for the disposal of this compound. For related compounds, specific concentration limits for drain disposal or incineration temperatures are not generally provided in safety data sheets, as disposal is mandated through licensed professionals.

ParameterValue
pH (for neutralization)Data not available
Incineration TemperatureTo be determined by licensed disposal facility
Drain Disposal LimitProhibited

Disposal Workflow

start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Do not mix with incompatibles) ppe->segregate container Collect in Labeled, Sealed Container segregate->container storage Store in Designated Secure Area container->storage spill Spill Occurs? storage->spill cleanup Follow Spill Cleanup Procedure (Sweep, contain, avoid drains) spill->cleanup Yes contact_ehs Contact EHS for Disposal Pickup spill->contact_ehs No cleanup->storage end End: Compliant Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 5-Oxo-4-phenylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure laboratory environment and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling 5-Oxo-4-phenylhexanoic acid, including operational procedures and disposal plans.

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[1]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1]Prevents direct skin contact with the chemical.
Skin and Body Protection A laboratory coat or a chemical-resistant apron.[3]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[3][4]Minimizes the risk of respiratory tract irritation from dust or vapors.[3][4]

Operational Plan for Safe Handling

Adherence to proper handling procedures is crucial for preventing accidents and ensuring personal safety.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[3]

  • Before beginning work, ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid direct contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Keep the container tightly closed when not in use.[4]

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the chemical.

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Immediately remove any clothing that becomes contaminated.[5]

First Aid Measures

In the event of exposure, take the following immediate actions:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused product and contaminated items (e.g., gloves, absorbent pads), in a designated, clearly labeled, and sealed container.[6]

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[6] Do not dispose of it down the drain or in regular trash.[4][6]

  • Contaminated Materials: Any materials that have come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.[6]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound prep Preparation - Work in Fume Hood - Verify Eyewash/Shower Access ppe Don PPE - Safety Goggles - Chemical-Resistant Gloves - Lab Coat prep->ppe Proceed to handling Chemical Handling - Avoid Contact and Dust/Aerosol Formation - Keep Container Closed ppe->handling Proceed to hygiene Hygiene Practices - Wash Hands After Handling - No Food/Drink in Lab handling->hygiene After Handling disposal_prep Waste Collection - Collect in Labeled, Sealed Container handling->disposal_prep Generate Waste end End of Process hygiene->end Complete disposal Disposal - Use Licensed Waste Disposal Service - Dispose of Contaminated Materials disposal_prep->disposal Ready for disposal->end Complete

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.